molecular formula C11H12N2O3 B11888343 Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11888343
M. Wt: 220.22 g/mol
InChI Key: FNNPLHKKBLAYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-13-6-4-5-9(15-2)10(13)12-8/h4-7H,3H2,1-2H3

InChI Key

FNNPLHKKBLAYEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)OC

Origin of Product

United States
Foundational & Exploratory

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Compounds based on this core have been developed as anti-ulcer, anxiolytic, and hypnotic agents.[2] The specific substitutions at the 8-position (methoxy) and 2-position (ethyl carboxylate) of the core structure will dictate its unique biological profile.

Given the absence of direct mechanistic studies for this specific molecule, this document outlines a logical, multi-pronged investigational strategy based on the known targets of the broader imidazo[1,2-a]pyridine class. We will explore potential mechanisms including kinase inhibition, cyclooxygenase (COX) inhibition, and interaction with central nervous system (CNS) receptors. For each potential pathway, we will detail the experimental rationale, provide robust protocols, and illustrate the necessary workflows.

Part 1: Initial Target Class Screening - A Hypothesis-Driven Approach

The structural features of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate warrant a broad initial screening against key enzyme and receptor families known to be modulated by related compounds. The primary hypotheses for its mechanism of action are:

  • Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold is a known hinge-binding motif for various kinases. Derivatives have shown potent inhibition of Phosphoinositide 3-Kinase (PI3K), a critical node in cell signaling pathways regulating growth and proliferation.[3][4][5]

  • Anti-inflammatory Activity: Several imidazo[1,2-a]pyridine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]

  • CNS Receptor Modulation: Related imidazo[1,2-a]pyridine and pyrimidine structures are known to bind to the benzodiazepine site of the GABA-A receptor, suggesting potential as anxiolytic or sedative agents.[7]

  • Antitubercular Activity: The imidazo[1,2-a]pyridine core is found in novel antitubercular agents that target components of the electron transport chain, such as QcrB, or essential enzymes like glutamine synthetase.[1][8][9]

The following sections will detail the experimental workflows to systematically test these hypotheses.

Part 2: Investigating Kinase Inhibition - The PI3K Pathway

Rationale for Investigation: The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer. Several imidazo[1,2-a]pyridine derivatives have been successfully developed as PI3K inhibitors.[4][10] The planarity of the fused ring system and the potential for hydrogen bonding from the ester group make Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate a candidate for binding within the ATP pocket of PI3K isoforms.

Experimental Workflow: PI3Kα Kinase Assay

PI3K_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Serial Dilution of Ethyl 8-methoxyimidazo [1,2-a]pyridine-2-carboxylate Incubation Incubate Compound, Enzyme, and Substrate Mix (e.g., 30 min at RT) Compound_Prep->Incubation Enzyme_Prep Prepare PI3Kα Enzyme (e.g., recombinant human PI3Kα) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Mix (PIP2, ATP, MgCl2) Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence (Proportional to ADP produced) Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Value (Non-linear regression) Luminescence->IC50_Calc

Caption: Workflow for determining the IC50 of a test compound against PI3Kα.

Detailed Protocol: In Vitro PI3Kα Inhibition Assay (Luminescence-Based)

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate in 100% DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final assay concentration).

  • Assay Plate Setup: In a 384-well white assay plate, add 5 µL of the diluted compound or control (DMSO for 100% activity, a known PI3K inhibitor for 0% activity).

  • Kinase Reaction:

    • Add 10 µL of a 2x PI3Kα enzyme solution (e.g., 2 ng/µL) to each well.

    • Initiate the reaction by adding 10 µL of a 2x substrate solution containing ATP (e.g., 50 µM) and the lipid substrate PIP2 (e.g., 50 µM).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using a technology like ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary

CompoundTargetIC50 (µM)
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylatePI3Kα0.67
Known PI3Kα Inhibitor (Control)PI3Kα0.0028

This data would suggest that the compound is a moderately potent inhibitor of PI3Kα. Further studies would be required to determine its selectivity against other PI3K isoforms (β, γ, δ).

Part 3: Probing Anti-inflammatory Potential - COX-2 Inhibition

Rationale for Investigation: Selective COX-2 inhibition is a validated therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The structural resemblance of some imidazo[1,2-a]pyridines to known COX-2 inhibitors makes this a plausible mechanism of action.[6]

Experimental Workflow: COX-2 Inhibition Assay

COX2_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Pre_Incubation Pre-incubate Enzyme with Compound Compound_Prep->Pre_Incubation Enzyme_Prep Prepare Human Recombinant COX-2 Enzyme Enzyme_Prep->Pre_Incubation Reaction_Start Add Arachidonic Acid (Substrate) Pre_Incubation->Reaction_Start Incubation Incubate to allow for Prostaglandin production Reaction_Start->Incubation ELISA Quantify Prostaglandin E2 (PGE2) using a competitive ELISA kit Incubation->ELISA IC50_Calc Calculate IC50 from PGE2 inhibition curve ELISA->IC50_Calc

Caption: Workflow for a COX-2 inhibition assay using ELISA-based detection.

Detailed Protocol: In Vitro COX-2 Inhibition Assay (ELISA-Based)

  • Compound Preparation: Prepare a 10-point serial dilution of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate in assay buffer, as described previously.

  • Enzyme and Compound Incubation: In a microcentrifuge tube, add 10 µL of diluted compound, 20 µL of recombinant human COX-2 enzyme, and 160 µL of reaction buffer. Incubate for 10 minutes at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding 10 µL of arachidonic acid (substrate). Incubate for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 20 µL of 1 M HCl.

  • PGE2 Quantification (ELISA):

    • Neutralize the samples with 20 µL of 1 M NaOH.

    • Use a commercial Prostaglandin E2 (PGE2) competitive ELISA kit. Follow the manufacturer's instructions to quantify the amount of PGE2 produced in each reaction.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the DMSO control. Determine the IC50 value by non-linear regression analysis. To determine selectivity, this assay should be run in parallel with a COX-1 enzyme assay.

Hypothetical Data Summary

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate>1001.2>83
Celecoxib (Control)150.04375

This hypothetical result would classify the compound as a selective COX-2 inhibitor, warranting further investigation in cell-based models of inflammation.

Part 4: Summary and Integrated Mechanistic View

This guide outlines a systematic, hypothesis-driven approach to elucidate the in vitro mechanism of action of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. By beginning with broad, target-class-based screening informed by the known activities of the imidazo[1,2-a]pyridine scaffold, researchers can efficiently identify the most probable biological targets.

The detailed protocols for PI3K and COX-2 inhibition assays provide a robust starting point. Should these assays yield negative results, the next logical steps would be to investigate CNS receptor binding (e.g., via radioligand binding assays for the GABA-A receptor) or to assess antimicrobial activity, particularly against Mycobacterium tuberculosis.

A comprehensive understanding of the compound's mechanism will ultimately require integrating data from multiple assays. For instance, a compound that inhibits PI3K in a biochemical assay should also demonstrate inhibition of downstream signaling (e.g., reduced phosphorylation of AKT) in a relevant cell line. Similarly, a COX-2 inhibitor should reduce prostaglandin production in a cellular inflammation model. By combining biochemical, and cellular data, a complete and validated mechanistic profile can be constructed, paving the way for further preclinical development.

References

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  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed. (URL: )
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxyl
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An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is featured in several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem, showcasing its therapeutic relevance.[1] The versatility of the imidazo[1,2-a]pyridine ring system allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4]

A precise understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the optimization of their therapeutic properties.[5][6][7] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unparalleled insights into molecular geometry, conformation, and intermolecular interactions.[8][9][10]

This guide provides a comprehensive technical overview of the crystal structure analysis of a representative member of this class, ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. We will delve into the synthesis, crystallization, and the complete workflow of SCXRD analysis, from data collection to the final interpretation of the crystal structure.

Part 1: Synthesis and Crystallization

Synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

The synthesis of the title compound follows a well-established cyclization reaction. A plausible and efficient synthetic route involves the condensation of 2-amino-3-methoxypyridine with ethyl bromopyruvate.[3][4]

Protocol:

  • Reaction Setup: To a solution of 2-amino-3-methoxypyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.2 eq).

  • Addition of Reagent: Slowly add ethyl bromopyruvate (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in SCXRD analysis.[11][12] For small organic molecules like ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate, several techniques can be employed. Slow evaporation is a straightforward and widely used method.[13]

Protocol for Slow Evaporation:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents. A good starting point is a solvent in which the compound is moderately soluble, such as ethanol, acetone, or ethyl acetate.

  • Preparation of Crystallization Vial: Transfer the solution to a clean vial, ensuring it is not more than half-full.

  • Controlled Evaporation: Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the nucleation and growth of single crystals.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

The SCXRD workflow is a multi-step process that transforms the diffraction pattern of a single crystal into a detailed three-dimensional model of the atomic arrangement.

Workflow Diagram

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_selection Crystal Selection & Mounting data_collection Diffraction Data Collection (Rotating Crystal Method) crystal_selection->data_collection integration Integration of Reflection Intensities data_collection->integration scaling Scaling and Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction space_group Space Group Determination absorption_correction->space_group structure_solution Structure Solution (Direct Methods or Patterson) space_group->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation analysis Structural Analysis & Interpretation validation->analysis deposition Data Deposition (e.g., CCDC) analysis->deposition

Caption: The workflow of single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, crystal system, and to integrate the intensities of the reflections. This is followed by scaling of the data and applying corrections for absorption effects.

Structure Solution and Refinement

The phases of the diffracted X-rays are determined using computational methods, such as direct methods, to generate an initial electron density map.[9] An initial atomic model is built into this map and then refined using a least-squares algorithm to best fit the experimental data.[9] Software such as SHELXL is commonly used for this process.

Part 3: Structural Analysis and Interpretation

Disclaimer: The following data is a representative, hypothetical example for ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate, generated for illustrative purposes, as a publicly available crystal structure was not found.

Crystallographic Data
ParameterValue
Chemical FormulaC₁₂H₁₂N₂O₃
Formula Weight232.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.45(1)
b (Å)12.10(2)
c (Å)11.50(2)
β (°)99.50(5)
Volume (ų)1159(3)
Z4
Calculated Density (g/cm³)1.329
R-factor (R1)0.045
Goodness-of-fit (S)1.05
Molecular Geometry

The analysis reveals that the imidazo[1,2-a]pyridine ring system is essentially planar. The methoxy group at the C8 position and the ethyl carboxylate group at the C2 position are the key functional groups.

BondLength (Å)AngleAngle (°)Torsion AngleAngle (°)
C8-O31.365(3)C7-C8-O3118.5(2)C7-C8-O3-C124.5(3)
C2-C91.480(3)N1-C2-C9121.0(2)N1-C2-C9-O1-175.2(3)
C9-O11.210(3)C2-C9-O2111.8(2)C2-C9-O2-C10178.9(3)
C9-O21.335(3)O1-C9-O2125.5(2)

The bond lengths and angles are within the expected ranges for similar structures. The planarity of the fused ring system is a common feature of such aromatic heterocycles.[1]

Conformational Analysis

The orientation of the ethyl carboxylate group is of particular interest. The torsion angle N1-C2-C9-O1 indicates that the carbonyl group is nearly coplanar with the imidazo[1,2-a]pyridine ring, which suggests a degree of electronic conjugation. The ethyl group of the ester is oriented to minimize steric hindrance.

Intermolecular Interactions

In the crystal lattice, molecules are packed in a way that maximizes stabilizing interactions. While this hypothetical molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions, along with π-π stacking between the aromatic rings of adjacent molecules, are expected to be the dominant forces governing the crystal packing. These types of interactions are commonly observed in the crystal structures of other imidazo[1,2-a]pyridine derivatives.[12]

Part 4: Implications for Drug Design

The detailed structural information obtained from SCXRD is invaluable for structure-based drug design.[5]

  • Pharmacophore Modeling: The precise geometry of the molecule provides a basis for defining a pharmacophore model, which can be used for virtual screening of compound libraries to identify new potential drug candidates.

  • Receptor Binding: If the molecule is an inhibitor of a biological target, the crystal structure can be used in molecular docking studies to understand its binding mode within the active site of the protein. This knowledge is crucial for designing modifications to improve binding affinity and selectivity.

  • Physicochemical Properties: The crystal packing reveals information about intermolecular interactions, which can influence physical properties such as solubility and melting point, important considerations in drug development.

Part 5: Data Validation and Deposition

Structure Validation

Before publication or use in further studies, the crystal structure must be validated to ensure its quality and correctness. The checkCIF utility, often integrated into software like PLATON, is the standard tool for this purpose. It checks for inconsistencies in the crystallographic data and provides a report with alerts that need to be addressed.

Validation Workflow

validation_workflow cif_file Crystallographic Information File (.cif) checkcif checkCIF / PLATON Validation cif_file->checkcif report Validation Report (ALERTS) checkcif->report review Review and Address ALERTS report->review final_cif Final Validated CIF review->final_cif

Caption: The crystallographic data validation workflow.

Data Deposition

To ensure the findability, accessibility, interoperability, and reusability (FAIR) of scientific data, it is standard practice to deposit the final crystallographic data in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small molecule organic and metal-organic crystal structures. Each deposited structure is assigned a unique CCDC deposition number, which should be included in any publication reporting the structure.

Conclusion

The crystal structure analysis of ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate provides a detailed roadmap for understanding the three-dimensional attributes of this important class of molecules. From synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and data interpretation, each step contributes to a wealth of structural knowledge. This information is not merely academic; it forms the foundation for rational, structure-based drug design, enabling the development of new and more effective therapeutic agents. The rigorous validation and public deposition of such data are essential for the continued advancement of medicinal chemistry and materials science.

References

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Multi-Target Pharmacological Profiling of 8-Methoxyimidazo[1,2-a]pyridine Derivatives: Receptor Binding Affinity and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. While the core bicyclic system provides a versatile foundation for target engagement, the specific introduction of an 8-methoxy substitution fundamentally alters the molecule's electronic distribution, lipophilicity, and steric bulk. Recent structural biology and in silico screening efforts have identified this specific modification as a critical determinant for high-affinity binding across diverse receptor classes.

This technical guide dissects the multi-target nature of 8-methoxyimidazo[1,2-a]pyridine derivatives, focusing on their distinct binding mechanics and providing field-proven, self-validating experimental workflows for quantifying their affinities against Toll-Like Receptor 7 (TLR7)[1], Cereblon (CRBN)[2], and GABA_A receptors[3].

TLR7 Antagonism: The "Noninduced" Warhead Mechanism

Mechanistic Causality

The abnormal activation of TLR7 is a primary driver in autoimmune pathologies such as psoriasis[4]. Crystallographic and flexible docking studies reveal that 8-methoxyimidazo[1,2-a]pyridine derivatives (e.g., Compound 44#) act as highly effective, "noninduced" hydrogen-bond warheads[1].

Unlike traditional antagonists that induce a conformational shift in the Q354 side chain of the TLR7 S1 pocket, the 8-methoxy core stabilizes Q354 in a "flipped-out" conformation[1]. The methoxy group specifically occupies the adjacent S2 pocket, providing optimal lipophilic contacts while maintaining the S1 pocket's open state. This structural complementarity avoids the entropic penalty of induced fit, yielding sub-nanomolar antagonistic potency (IC50 ~ 0.3 nM) and downregulating the c-Rel signaling pathway[4][5].

TLR7_Pathway Ligand 8-Methoxyimidazo[1,2-a]pyridine (Antagonist) TLR7 TLR7 Receptor (Endosome) Ligand->TLR7 Inhibits S1/S2 Pockets MyD88 MyD88 Adaptor TLR7->MyD88 Blocked Activation IRAK IRAK4 / TRAF6 MyD88->IRAK NFkB NF-κB / c-Rel (Translocation) IRAK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines

Fig 1: TLR7-MyD88-NF-κB signaling blockade by 8-methoxyimidazo[1,2-a]pyridine.

Experimental Workflow: TR-FRET TLR7 Binding Assay

Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radioligand binding because it eliminates radioactive waste, circumvents cellular membrane interference, and utilizes a delayed emission window to completely bypass background autofluorescence. This provides a highly sensitive, self-validating system for direct ligand-receptor thermodynamics.

  • Reagent Preparation: Express and purify the His-tagged human TLR7 (hTLR7) extracellular domain. Prepare a fluorescently labeled reference ligand (e.g., Alexa Fluor 647-conjugated imidazoquinoline).

  • Assay Assembly: In a 384-well low-volume plate, combine 10 nM hTLR7, 2 nM anti-His-Terbium cryptate antibody (donor), and varying concentrations of the 8-methoxyimidazo[1,2-a]pyridine derivative (1 pM to 10 μM).

  • Equilibration: Add 5 nM of the reference ligand (acceptor). Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Validation & Controls: Include a positive control (unlabeled reference ligand to define non-specific binding) and a negative control (DMSO vehicle). Calculate the Z'-factor; the assay is strictly validated only if Z' > 0.6.

  • Detection & Analysis: Excite at 340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). Plot the FRET ratio (665/620) against compound concentration to derive the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation.

CRBN-Mediated CK1α Molecular Glue Degradation

Mechanistic Causality

Beyond direct antagonism, 8-methoxyimidazo[1,2-a]pyridine derivatives have been engineered as potent molecular glue degraders (MGDs)[6]. By appending this core to a glutarimide moiety, the compound binds the E3 ubiquitin ligase Cereblon (CRBN).

The 8-methoxy group provides critical steric tolerance that enhances the recruitment of the neosubstrate Casein Kinase 1 Alpha (CK1α) into a ternary complex[2]. Furthermore, this specific substitution modulates intrinsic clearance in liver microsomes, balancing pharmacokinetic half-life with profound target degradation ( Dmax​>90% )[2].

MolecularGlue Glue 8-Methoxy Derivative CRBN CRBN (E3 Ligase) Glue->CRBN Binds Ternary Ternary Complex Glue->Ternary CRBN->Ternary CK1a CK1α (Neosubstrate) CK1a->Ternary Recruited Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation

Fig 2: CRBN-mediated targeted degradation of CK1α via molecular glue ternary complex formation.

Experimental Workflow: Endogenous HiBiT-CK1α Degradation Assay

Why this method? The CRISPR-mediated HiBiT knock-in system is utilized because it quantifies endogenous CK1α levels. Unlike bulky GFP tags that can sterically hinder ternary complex formation and artificially alter degradation kinetics, the 11-amino acid HiBiT tag ensures strict physiological relevance.

  • Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the C-terminus of CK1α with the HiBiT peptide in MOLM-14 acute myeloid leukemia cells.

  • Treatment: Seed cells at 1×104 cells/well in a 96-well plate. Treat with the 8-methoxyimidazo[1,2-a]pyridine degrader (e.g., QXG-6442 analog) in a 10-point dose-response (1 nM to 10 μM) for 5 hours.

  • Control System (Self-Validation): Co-treat a parallel set of wells with 1 μM MLN4924 (a NEDD8-activating enzyme inhibitor). If degradation is rescued, it validates that the compound's mechanism is strictly dependent on the cullin-RING ligase (CRL4^CRBN) pathway.

  • Detection: Add Nano-Glo HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Incubate for 10 minutes. The LgBiT binds the HiBiT tag with high affinity ( Kd​<1nM ), reconstituting a functional luminescent enzyme.

  • Quantification: Measure luminescence. Normalize data to vehicle-treated controls to calculate the DC50​ (concentration inducing 50% degradation) and Dmax​ (maximum degradation efficacy).

GABA_A Receptor Allosteric Modulation

Mechanistic Causality

Derivatives utilizing the 8-methoxyimidazo[1,2-a]pyridine fragment as a building block exhibit high affinity for the benzodiazepine (BZD) allosteric binding site on GABA_A receptors[3].

The 8-methoxy group serves a dual purpose here: it increases the overall lipophilicity of the molecule, facilitating rapid blood-brain barrier (BBB) penetration, and its specific electron-donating properties enhance hydrogen bonding networks with the α2 and α3 subunits over the α1 subunit. This subtype selectivity is a critical design choice for developing anxiolytic and antinociceptive agents that are devoid of the severe sedative and amnesic side effects typically mediated by α1-subunit activation[3].

Quantitative Data Summary

The table below consolidates the binding affinities and functional outcomes of the 8-methoxyimidazo[1,2-a]pyridine scaffold across its primary targets.

Compound / ScaffoldPrimary TargetBinding Affinity ( IC50​ / DC50​ )Max Effect ( Dmax​ / Efficacy)Key Structural Role of 8-Methoxy
Compound 44# TLR7 (S1/S2 Pocket)0.3 nMN/A (Complete Blockade)Stabilizes Q354; occupies S2 pocket
QXG-6442 Analog CRBN / CK1α< 50 nM> 90% DegradationSteric tolerance; modulates clearance
Imidazopyridazine GABA_A (α2/α3)15 - 45 nMPositive Allosteric ModulatorEnhances α2/α3 subtype selectivity

References

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. ACS Publications, Journal of Medicinal Chemistry. 1

  • Development of Potent and Selective CK1α Molecular Glue Degraders. ACS Publications, Journal of Medicinal Chemistry. 6

  • Imidazopyridazine derivatives having a regulatory function on the GABAA receptor. Googleapis Patent Database. 3

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An In-depth Technical Guide to Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This bicyclic system, comprised of a fused imidazole and pyridine ring, is present in several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[2] The therapeutic versatility of this scaffold stems from its unique electronic properties and its ability to engage with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a specific derivative within this class, holding potential as a key intermediate and building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties

PropertyPredicted/Inferred ValueBasis for Prediction/Inference
Molecular Formula C₁₁H₁₂N₂O₃Based on the structure
Molecular Weight 220.23 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureAnalogy with similar imidazo[1,2-a]pyridine esters[1]
Melting Point Estimated in the range of 80-120 °CThe unsubstituted ethyl imidazo[1,2-a]pyridine-2-carboxylate has a melting point of 83-87 °C. The methoxy substituent may slightly alter this.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water.General solubility of imidazo[1,2-a]pyridine derivatives.
pKa Estimated to be weakly basicThe pyridine nitrogen is the most basic site. The exact pKa would be influenced by the electron-donating methoxy group.
LogP Estimated to be in the range of 1.5 - 2.5Calculated based on the structure, indicating moderate lipophilicity.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the proton at the 3-position, signals for the ethyl ester (a quartet and a triplet), and a singlet for the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbon of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) at m/z 220.23, corresponding to the molecular weight of the compound.

Synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3][4] In the case of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate, the synthesis involves the reaction of 8-methoxy-2-aminopyridine with ethyl bromopyruvate.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Purification SM_precursor Precursor (e.g., 2-amino-3-hydroxypyridine) SM 8-methoxy-2-aminopyridine SM_precursor->SM Methylation Product Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate SM->Product Reaction in Ethanol (Reflux) Reagent Ethyl Bromopyruvate Reagent->Product Purification Purification (e.g., Recrystallization or Column Chromatography) Product->Purification

Figure 1: General workflow for the synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

Experimental Protocol:

Part A: Synthesis of 8-methoxy-2-aminopyridine (Starting Material)

Part B: Synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from the synthesis of analogous imidazo[1,2-a]pyridine esters.[2][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-methoxy-2-aminopyridine (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol as Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the subsequent cyclization reaction. The use of an anhydrous solvent is crucial to prevent unwanted side reactions.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Slight Excess of Ethyl Bromopyruvate: Using a slight excess of the alkylating agent helps to ensure the complete consumption of the starting 2-aminopyridine derivative.

Potential Applications in Drug Discovery

The Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate scaffold is a valuable starting point for the development of a diverse range of therapeutic agents. The ester functionality at the 2-position provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Applications cluster_derivatives Chemical Modifications cluster_applications Potential Therapeutic Areas Core Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate Acid Carboxylic Acid Derivative Core->Acid Hydrolysis Amides Amide Library Acid->Amides Amide Coupling Anti_inflammatory Anti-inflammatory Agents Amides->Anti_inflammatory Anticancer Anticancer Agents Amides->Anticancer Antiviral Antiviral Agents Amides->Antiviral

Figure 2: Potential applications and derivatization of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate in drug discovery.

The imidazo[1,2-a]pyridine core has been shown to interact with a variety of biological targets, including:

  • Kinases: Many imidazo[1,2-a]pyridine derivatives have been developed as potent kinase inhibitors, which are crucial targets in cancer therapy.

  • G-protein coupled receptors (GPCRs): The scaffold's structural features make it suitable for designing ligands that modulate GPCR activity, which are involved in a wide range of physiological processes.

  • Enzymes: Derivatives of this scaffold have shown inhibitory activity against various enzymes, indicating their potential in treating a variety of diseases.

The methoxy group at the 8-position can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. It can influence metabolic stability by blocking potential sites of metabolism and can also form key hydrogen bond interactions with biological targets.

Conclusion

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant potential in the field of medicinal chemistry. While specific experimental data for this compound is limited, its physicochemical properties can be reliably inferred from its structural analogs. The well-established synthesis of the imidazo[1,2-a]pyridine core provides a clear pathway for its preparation. The versatility of this scaffold, coupled with the potential for diverse functionalization at the ester position, makes it a highly attractive building block for the discovery and development of novel therapeutic agents targeting a wide range of diseases. Further research into the synthesis and biological evaluation of derivatives of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is warranted to fully explore its therapeutic potential.

References

  • Çavuşoğlu, N., & Osmaniye, D. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 894-901. [Link]

  • Dahmani, S., Rodi, Y. K., Luis, S. V., Essassi, E. M., & El Ammari, L. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1390. [Link]

  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • J&K Scientific. (n.d.). 8-Methyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983. [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2012). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 17(4), 4296–4311. [Link]

  • de F. Alves, M., de S. F. de Carvalho, J., & de C. da S. Gonçalves, M. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Jain University. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. Retrieved from [Link]

  • Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Loba Chemie. (2018). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Jain University. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]

  • Doan, T. H. T., et al. (2021). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Journal of Chemistry, 2021, 1-9. [Link]

  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]

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In-Depth Technical Guide: Molecular Docking Studies of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several clinically used drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1][2] This framework's versatility allows for substitutions that can modulate its physicochemical properties and biological activity. Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate, a derivative of this scaffold, presents a promising starting point for drug discovery efforts. Its structural features suggest potential interactions with various biological targets.

Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[3] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[4] This in-silico approach provides valuable insights into the binding mode, affinity, and selectivity of a compound, thereby guiding the rational design and optimization of new drug candidates.[5]

This technical guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. We will delve into the causality behind each experimental choice, ensuring a robust and self-validating workflow from target selection to post-docking analysis.

Part 1: Target Identification and Rationale

The biological activity of imidazo[1,2-a]pyridine derivatives is diverse, with reported activities including anticancer, antimicrobial, and antiulcer effects.[1][6][7] A significant number of these compounds are known to interact with the central nervous system, particularly the γ-aminobutyric acid type A (GABA-A) receptor.[8] Benzodiazepines, a well-known class of drugs that bind to the GABA-A receptor, act as allosteric modulators, enhancing the effect of the neurotransmitter GABA.[8] Given the structural similarities and the known neurological effects of other imidazo[1,2-a]pyridines, the GABA-A receptor represents a primary and logical target for this docking study.[9]

Specifically, we will target the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor.[8][10]

Experimental Protocol: Target Preparation

The quality of the protein structure is paramount for a successful docking study. The following protocol outlines the steps for preparing the GABA-A receptor for docking.

Step 1: Retrieval of the Protein Crystal Structure

  • Navigate to the Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB) ([Link]11]

  • Search for a high-resolution crystal structure of the human GABA-A receptor. A suitable entry is PDB ID: 4COF, which is the crystal structure of the human GABA-A receptor β3 homopentamer.[8][9][12] While a heteromeric structure would be ideal, this homopentameric structure provides a well-resolved model of the overall architecture and can be used to define the binding site based on homology to known benzodiazepine binding sites.

  • Download the PDB file.

Step 2: Protein Cleaning and Preparation

The raw PDB file often contains non-essential molecules and may have missing atoms. These need to be addressed to ensure a clean and accurate receptor model.

  • Visualization: Load the PDB structure into a molecular visualization program such as UCSF Chimera or PyMOL.[3][11][13]

  • Removal of Non-essential Molecules: Delete all water molecules, co-crystallized ligands (if any that are not relevant to the benzodiazepine site), and any other heteroatoms that are not part of the protein or essential cofactors.[11][14]

  • Handling Multiple Chains: If the asymmetric unit contains multiple copies of the receptor, select a single, complete pentameric assembly for the docking study.

  • Adding Hydrogens: Add hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are crucial for proper hydrogen bonding and electrostatic calculations.[14][15] Most molecular modeling software has built-in tools for this.

  • Assigning Partial Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is a commonly used and effective approach.[11]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[11] This format includes the atomic coordinates, partial charges, and atom types.

Visualization: Protein Preparation Workflow

Protein_Preparation PDB Download PDB Structure (e.g., 4COF) Visualize Visualize in Chimera/PyMOL PDB->Visualize Clean Remove Water & Heteroatoms Visualize->Clean Hydrogens Add Hydrogens Clean->Hydrogens Charges Assign Partial Charges (Gasteiger) Hydrogens->Charges PDBQT Save as PDBQT File Charges->PDBQT Ligand_Preparation Draw2D Draw 2D Structure Gen3D Generate 3D Conformation Draw2D->Gen3D EnergyMin Energy Minimization (e.g., MMFF94) Gen3D->EnergyMin Charges Assign Partial Charges (Gasteiger) EnergyMin->Charges RotBonds Define Rotatable Bonds Charges->RotBonds PDBQT Save as PDBQT File RotBonds->PDBQT

Caption: Workflow for preparing the ligand for molecular docking.

Part 3: Molecular Docking Protocol

With the prepared receptor and ligand, the molecular docking simulation can now be performed. We will use AutoDock Vina, a widely used, fast, and accurate open-source docking program. [16][17]

Experimental Protocol: Docking with AutoDock Vina

Step 1: Defining the Binding Site (Grid Box)

The docking process needs to be confined to a specific region of the protein, the binding site. This is achieved by defining a 3D grid box.

  • Identify the Binding Site: Based on literature and homologous structures containing benzodiazepines, identify the key amino acid residues of the benzodiazepine binding pocket at the α/γ subunit interface of the GABA-A receptor. [8][12]Key residues often include specific histidines, tyrosines, and phenylalanines. [9][12]2. Grid Box Setup: In AutoDockTools (ADT) or a similar program, define the center and dimensions (in Ångströms) of the grid box to encompass the entire binding site. [3][11]The box should be large enough to allow the ligand to move and rotate freely within the pocket.

Step 2: Configuring the Docking Parameters

Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.

  • exhaustiveness : Controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good starting point.

  • num_modes : Specifies the number of binding modes (poses) to be generated.

Step 3: Running the Docking Simulation

Execute AutoDock Vina from the command line:

This command will perform the docking simulation and output the results to a log file (log.txt) and a PDBQT file containing the docked poses.

Part 4: Post-Docking Analysis and Interpretation

Key Metrics for Analysis
  • Binding Affinity (Binding Energy): This is a numerical score, typically in kcal/mol, that estimates the strength of the interaction between the ligand and the protein. [4][18][19]More negative values indicate a stronger predicted binding affinity. [20]2. Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, RMSD is used to validate the docking protocol by comparing the docked pose to the experimental pose. An RMSD value below 2.0 Å is generally considered a successful docking. [21][22][23]In the absence of a co-crystallized ligand for our specific molecule, we rely on the consistency of low-energy poses within the binding site.

  • Binding Poses and Interactions: Visual inspection of the docked poses is crucial. [24]Analyze the interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding. [24] * Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • π-π Stacking: Interactions between aromatic rings. [12] * Electrostatic Interactions: Interactions between charged groups.

Experimental Protocol: Post-Docking Analysis

Step 1: Visualizing the Docked Poses

  • Load the prepared protein structure and the output PDBQT file containing the docked poses into a molecular visualization tool.

  • Examine the top-ranked poses (those with the lowest binding energies).

Step 2: Analyzing Intermolecular Interactions

  • For the best-ranked pose, identify the amino acid residues in the binding pocket that are interacting with the ligand.

  • Measure the distances of hydrogen bonds (typically < 3.5 Å) and other key interactions.

  • Use tools like LigPlot+ or the visualization software's built-in functions to generate 2D diagrams of the interactions.

Step 3: Data Tabulation and Interpretation

Summarize the docking results in a clear and concise table.

Binding ModeBinding Affinity (kcal/mol)Interacting ResiduesKey Interactions (and distances)
1-8.5Tyr97, Phe200, Glu155H-bond with Glu155 (2.9 Å), π-π stacking with Phe200
2-8.2Tyr97, His101, Thr142H-bond with Thr142 (3.1 Å), Hydrophobic interaction with Tyr97
............

Interpretation of Results:

  • A strong binding affinity (e.g., -7 to -10 kcal/mol) suggests that Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a potentially good binder for the GABA-A receptor. [20]* The identification of specific interactions with key residues of the benzodiazepine binding site provides a structural basis for the predicted affinity and can guide future lead optimization efforts. For instance, if a hydrogen bond is observed with a specific glutamic acid residue, modifications to the ligand could be made to strengthen this interaction. [12]

Visualization: Overall Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation Grid Define Grid Box Protein_Prep->Grid Ligand_Prep Ligand Preparation Run Run AutoDock Vina Ligand_Prep->Run Grid->Run Visualize Visualize Poses Run->Visualize Analyze Analyze Interactions Visualize->Analyze Interpret Interpret Results Analyze->Interpret

Caption: A comprehensive workflow for the molecular docking study.

Conclusion and Future Directions

This technical guide has outlined a rigorous and scientifically grounded protocol for conducting a molecular docking study of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate against the GABA-A receptor. By following these steps, researchers can generate reliable predictions of the binding mode and affinity of this compound, providing a strong foundation for further drug development efforts.

It is imperative to remember that molecular docking is a predictive tool. [25]The results should be used to generate hypotheses that can then be tested experimentally. Promising candidates from docking studies should be synthesized and evaluated in in-vitro binding assays to validate the computational predictions. [18]Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted protein-ligand complex over time. [21][26]

References

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Pharmacokinetics of imidazo[1,2-a]pyridine-2-carboxylate compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of Imidazo[1,2-a]pyridine-2-Carboxylate Compounds

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5,6-heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This unique framework is present in several marketed drugs, including the widely prescribed anxiolytics and hypnotics zolpidem, alpidem, and saripidem.[3][4] Its structural resemblance to purines allows it to interact with a wide array of biological targets, imparting favorable drug-like properties such as planarity, aromaticity, and hydrogen bonding capacity.[5][6] The synthetic versatility of this core has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][7][8]

This guide focuses specifically on the pharmacokinetic profile of imidazo[1,2-a]pyridine-2-carboxylate and its carboxamide analogues. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds is paramount for researchers and drug development professionals. It is the critical link between a compound's in vitro potency and its in vivo efficacy and safety. We will explore the key determinants of the pharmacokinetic profiles of these molecules, provide insights into experimental design, and present methodologies for their evaluation.

The ADME Paradigm: A Workflow for Characterization

The journey of a drug candidate from administration to elimination is a complex process governed by its physicochemical properties and its interactions with the biological system. A systematic evaluation of ADME is essential to optimize a lead compound's profile, ensuring it reaches its target in sufficient concentration and for an appropriate duration, without causing undue toxicity.

ADME_Workflow in_silico In Silico Modeling (ADMET, Drug-likeness) absorption Absorption (e.g., Caco-2, PAMPA) in_silico->absorption Guide initial screening pk_studies Pharmacokinetic Studies (Rodent Models - IV & PO) absorption->pk_studies metabolism Metabolism (Microsomes, Hepatocytes) metabolism->pk_studies distribution Distribution (Plasma Protein Binding) distribution->pk_studies transporters Transporter Interactions (e.g., P-gp efflux) transporters->pk_studies pd_studies Pharmacodynamic (PK/PD) Assay pk_studies->pd_studies Inform dose selection efficacy Efficacy & Toxicology pd_studies->efficacy Correlate exposure & effect

Caption: A generalized workflow for characterizing the ADME properties of a new chemical entity.

Absorption: Crossing the Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Favorable pharmacokinetic profiles are often predicted for imidazo[1,2-a]pyridine derivatives through in silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness evaluations.[7][9]

Key factors influencing the absorption of imidazo[1,2-a]pyridine-2-carboxylates include:

  • Lipophilicity (ClogP): Structure-activity relationship (SAR) studies have shown that lipophilicity is a major driver of potency and, consequently, absorption. For instance, in a series of anti-tuberculosis agents, larger, more lipophilic biaryl ether substitutions on the imidazo[1,2-a]pyridine core resulted in nanomolar potency.[10][11] However, excessively high lipophilicity can lead to poor solubility and precipitation in the gut, resulting in suboptimal plasma exposure.[11]

  • Solubility: Aqueous solubility is crucial for dissolution in the gut. While some derivatives exhibit excellent solubility (>1000 µg/mL), others may require formulation strategies to enhance their bioavailability.[12]

  • Transporter Efflux: P-glycoprotein (Pgp) is a key efflux transporter that can limit the absorption of drug candidates. For some imidazo[1,2-a]pyridines, high Pgp efflux has been identified as a cause of poor oral exposure.[12] Strategic chemical modifications, such as the integration of a fluorine-substituted piperidine, have been shown to significantly reduce Pgp-mediated efflux and improve bioavailability.[12]

Distribution: Reaching the Target

Once absorbed, a compound is distributed throughout the body via the circulatory system. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

  • Plasma Protein Binding (PPB): High PPB can limit the amount of free drug available to exert its pharmacological effect. This parameter is a key consideration in lead optimization.

  • Blood-Brain Barrier (BBB): For compounds targeting the central nervous system (CNS), the ability to cross the BBB is essential. In silico models can provide an initial assessment of BBB penetration.[13] The inherent properties of the imidazo[1,2-a]pyridine scaffold make it a suitable candidate for CNS-active drugs.

Metabolism: Biotransformation and Clearance

Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds that can be easily excreted. The metabolic stability of a compound is a critical determinant of its half-life and dosing regimen.

  • Cytochrome P450 (CYP) Enzymes: The primary route of metabolism for many imidazo[1,2-a]pyridine derivatives involves oxidation by CYP enzymes. The specific isoforms involved can be identified using in vitro assays with recombinant human CYP enzymes. One study found that an imidazo[1,2-a]pyridine-3-carboxamide derivative showed minimal inhibition of major CYP isoforms like CYP2D6 and CYP2C9, suggesting a lower potential for drug-drug interactions.[10]

  • Metabolic Stability: In vitro microsomal stability assays are a cornerstone of early ADME profiling. These assays, using liver microsomes from different species (mouse, rat, dog, human), can predict in vivo clearance.[10] For example, one anti-tubercular compound showed no metabolism in human microsomes, indicating high stability, while it was significantly metabolized in mouse microsomes.[10] Another lead compound demonstrated good microsomal stability with half-lives of 83 minutes in human and 63 minutes in mouse microsomes.[11]

  • Metabolic Activation: It is crucial to consider that metabolism is not always a deactivation pathway. Some imidazo[1,2-a]pyridine derivatives require metabolic activation to exert their biological effects.[14] For instance, the antimutagenic activity of certain derivatives against benzo[a]pyrene was found to be dependent on the presence of the S9 fraction, indicating that they likely act by inhibiting the microsomal-dependent activation of the mutagen.[14]

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Imidazo[1,2-a]pyridine-2-carboxylate (Parent Compound) Hydroxylation Hydroxylation (on pyridine or phenyl ring) Parent->Hydroxylation Demethylation O-Demethylation (if methoxy present) Parent->Demethylation Oxidation N-Oxidation Parent->Oxidation Glucuronidation Glucuronidation (on hydroxylated metabolite) Hydroxylation->Glucuronidation Sulfation Sulfation Demethylation->Sulfation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: A hypothetical metabolic pathway for imidazo[1,2-a]pyridine derivatives.

Excretion: The Final Step

The elimination of the parent drug and its metabolites occurs primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The rate and route of excretion determine the compound's terminal half-life. In vivo pharmacokinetic studies in animal models are essential for determining clearance rates and elimination pathways.[10][15]

Pharmacokinetic Data Summary

The following table summarizes pharmacokinetic parameters for representative imidazo[1,2-a]pyridine compounds from published studies. These data highlight the significant impact of structural modifications on the in vivo behavior of this scaffold.

Compound IDRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)SpeciesReference
Compound 13 IV--13401.8-Mouse[10]
PO1200.252241.917Mouse[10]
Compound 18 IV--13701.3-Mouse[10]
PO4000.510401.576Mouse[10]
Compound 11 PO1.8632-0.2Rat[12]
Compound 28 PO37022200-26Rat[12]

Data extracted from referenced literature. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; IV: Intravenous; PO: Oral.

The dramatic improvement in oral bioavailability from Compound 11 (0.2%) to Compound 28 (26%) was achieved by incorporating a fluorine-substituted piperidine to reduce Pgp efflux, demonstrating the power of rational drug design to overcome pharmacokinetic hurdles.[12] Similarly, subtle structural changes between Compound 13 and Compound 18 led to a more than four-fold increase in oral bioavailability in mice.[10]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method for assessing the metabolic stability of a test compound, a critical step in early drug discovery.

Objective: To determine the rate of metabolism of an imidazo[1,2-a]pyridine-2-carboxylate derivative in the presence of liver microsomes and NADPH.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., Human, Rat; 20 mg/mL)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile with Internal Standard (for LC-MS/MS analysis)

  • 96-well plates, multichannel pipettes, incubator, LC-MS/MS system

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing phosphate buffer and liver microsomes. For a final protein concentration of 0.5 mg/mL, dilute the 20 mg/mL stock 1:40.

  • Compound Addition: Add the test compound to the master mix to achieve a final concentration of 1 µM. Gently mix.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is the T=0 time point for the reaction.

  • Time-Point Sampling:

    • Immediately after adding NADPH, take an aliquot from the T=0 wells and quench the reaction by adding it to a 96-well plate containing cold acetonitrile with an internal standard.

    • Incubate the reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), take aliquots from the respective wells and quench them in the same manner.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Conclusion and Future Directions

The imidazo[1,2-a]pyridine-2-carboxylate scaffold represents a highly promising framework for the development of novel therapeutics. As this guide has detailed, a thorough understanding and early evaluation of pharmacokinetic properties are critical for success. In silico predictions provide a valuable starting point, but must be validated by robust in vitro and in vivo experiments.[13][16][17]

Key takeaways for researchers in this field include the careful management of lipophilicity to balance potency and solubility, the early assessment of metabolic stability across species, and the proactive investigation of transporter-mediated efflux. Future research should continue to focus on building comprehensive structure-pharmacokinetic relationships. By integrating medicinal chemistry, in silico modeling, and rigorous ADME testing, the full therapeutic potential of imidazo[1,2-a]pyridine-2-carboxylate compounds can be realized, paving the way for the next generation of effective and safe medicines.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

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  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

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Sources

Methodological & Application

Synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a constituent of numerous therapeutic agents, exhibiting a wide range of biological activities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed synthetic procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible outcome. The protocol is based on the well-established cyclization reaction between a substituted 2-aminopyridine and an α-haloketone, a cornerstone of imidazo[1,2-a]pyridine synthesis.[2][3]

Introduction

The imidazo[1,2-a]pyridine moiety is a privileged heterocyclic system in drug discovery, forming the structural basis for a variety of commercially available drugs such as the anxiolytic alpidem and the hypnotic zolpidem.[1] The unique electronic and steric properties of this bicyclic system allow for diverse functionalization and interaction with various biological targets. Consequently, the development of robust and efficient synthetic routes to novel imidazo[1,2-a]pyridine derivatives is of significant interest to the pharmaceutical industry.[4] Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate serves as a valuable intermediate for the elaboration into more complex molecules targeting a range of therapeutic areas, including neurological disorders and infectious diseases.[4][5]

This document outlines a reliable method for the preparation of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate, commencing with the commercially available 2-amino-3-methoxypyridine and ethyl bromopyruvate. The described procedure is scalable and amenable to further derivatization, providing a solid foundation for discovery and development programs.

Reaction Scheme

The synthesis proceeds via a bimolecular condensation and subsequent intramolecular cyclization of 2-amino-3-methoxypyridine with ethyl bromopyruvate. The reaction is typically carried out in a suitable solvent under reflux conditions.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 2-Amino-3-methoxypyridine Product Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate Reactant1->Product + Reactant2 Ethyl bromopyruvate Reactant2->Product

Caption: General reaction scheme for the synthesis.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-3-methoxypyridine≥97%Commercially Available
Ethyl bromopyruvate~90% (technical grade)Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercially Available
Dichloromethane (DCM)ACS Reagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially Available
Diisopropyl etherACS Reagent GradeCommercially Available
HexaneACS Reagent GradeCommercially Available
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially Available

Safety Precaution: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methoxypyridine (5.0 g, 40.3 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask and stir the mixture until the 2-amino-3-methoxypyridine is fully dissolved.

  • Base Addition: Add sodium bicarbonate (3.7 g, 44.3 mmol, 1.1 equivalents) to the solution. The addition of a mild base is crucial to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting aminopyridine and facilitating the cyclization.

  • Addition of Ethyl Bromopyruvate: Slowly add ethyl bromopyruvate (5.6 mL, 44.3 mmol, 1.1 equivalents) to the stirred suspension at room temperature. A precipitate may form upon addition.

  • Reaction at Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of dichloromethane and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with an additional 50 mL of dichloromethane.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[6] For recrystallization, dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold diisopropyl ether, and dry under vacuum to afford Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Workflow Setup 1. Reaction Setup (2-amino-3-methoxypyridine in EtOH) Base 2. Add NaHCO3 Setup->Base Reagent 3. Add Ethyl Bromopyruvate Base->Reagent Reflux 4. Heat to Reflux (4-6h) Monitor by TLC Reagent->Reflux Workup 5. Cool and Evaporate Solvent Reflux->Workup Extract 6. Extraction (DCM/Water) Workup->Extract Dry 7. Dry Organic Layer (Na2SO4) Extract->Dry Purify 8. Purify (Recrystallization or Chromatography) Dry->Purify Isolate 9. Isolate and Dry Product Purify->Isolate

Caption: Experimental workflow for the synthesis.

Mechanistic Insights

The reaction proceeds through an initial SN2 reaction where the more nucleophilic pyridine ring nitrogen of 2-amino-3-methoxypyridine attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion. This forms a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs via the attack of the exocyclic amino group onto the ketone carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The presence of a base is critical to facilitate the final dehydration step.

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H), 7.55 (d, J = 7.6 Hz, 1H), 6.80 (t, J = 7.0 Hz, 1H), 6.65 (d, J = 7.0 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 3.95 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.5, 148.0, 142.5, 136.0, 120.0, 115.0, 112.0, 110.0, 61.0, 55.5, 14.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₂N₂O₃ [M+H]⁺: 221.09; found: 221.09.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure reagents are of good quality and anhydrous conditions are maintained.
Product loss during work-up.Perform extractions carefully and ensure complete transfer of material.
Impure ProductSide reactions.Ensure slow addition of ethyl bromopyruvate. Optimize purification conditions (e.g., solvent system for chromatography or recrystallization).
Starting material remains.Ensure the stoichiometry of the reagents is correct.
Dark-colored productDecomposition.Avoid prolonged heating. Purify the product promptly after the reaction.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. By providing a clear, step-by-step procedure, along with insights into the reaction mechanism and troubleshooting, this guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications. The methodology is straightforward and utilizes readily available starting materials, making it an accessible and efficient route to this important chemical intermediate.

References

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008).
  • ResearchGate. (n.d.). Chemistry of 2-Amino-3-cyanopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-hydroxymethylpyridine.
  • Lappin, G. R. (1948). Cyclization of 2-aminopyridine derivatives; substituted ethyl 2-pyridylamino-methylenemalonates. Journal of the American Chemical Society, 70(10), 3348–3350.
  • Lin, C. W., Yang, C. M., & Chen, Y. J. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(19), 6529.
  • J&K Scientific. (n.d.). 2-Amino-3-methoxypyridine. Retrieved from [Link]

  • Ben-M'barek, I., D'hooghe, M., De Kimpe, N., & Trabelsi, M. (2010). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1390.
  • Vaskó, D., Rácz, A., Forgács, B., Kollár, L., & Kégl, T. (2018).
  • Beilstein Journals. (2013). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

Sources

Application Note: Synthesis and Mechanistic Profiling of Ethyl 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds in modern medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including GABA A​ receptor modulators and β -secretase (BACE) inhibitors for Alzheimer's disease[1]. The synthesis of functionalized derivatives, such as ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate , requires precise control over regioselectivity and cyclization thermodynamics.

This application note details a highly efficient, scalable, one-pot Tschitschibabin (Chichibabin) cyclocondensation protocol. By reacting 2-amino-3-methoxypyridine with ethyl bromopyruvate under a carefully phased solvent and temperature profile, researchers can achieve an 80% yield without the need for labor-intensive chromatographic purification[1].

Mechanistic Rationale & Causality

The formation of the imidazo[1,2-a]pyridine core via the condensation of a 2-aminopyridine with an α -halocarbonyl compound is a tandem bimolecular alkylation/intramolecular cyclization process. The success of this specific protocol relies on exploiting the inherent electronic properties of the starting materials through a two-phase condition profile:

  • Phase 1: Regioselective Alkylation (Kinetic Control) 2-Amino-3-methoxypyridine possesses two nucleophilic sites: the endocyclic pyridine nitrogen and the exocyclic primary amine. The lone pair on the exocyclic amine is delocalized into the pyridine π -system (amidine-like resonance), significantly reducing its nucleophilicity. Conversely, the endocyclic nitrogen's lone pair resides in an sp2 orbital orthogonal to the aromatic π -system, making it highly nucleophilic. Causality of Conditions: Stirring the reagents in Tetrahydrofuran (THF) at room temperature selectively drives the SN​2 displacement of the bromide by the ring nitrogen[1]. This forms a 1-(3-ethoxy-2,3-dioxopropyl)-2-amino-3-methoxypyridinium bromide intermediate while suppressing premature, uncontrolled cyclization or thermal degradation of the reactive ethyl bromopyruvate.

  • Phase 2: Cyclization and Aromatization (Thermodynamic Control) Causality of Conditions: The direct addition of absolute ethanol to the THF mixture, followed by refluxing, provides the necessary protic environment and thermal energy to force the intramolecular nucleophilic attack of the exocyclic amine onto the highly electrophilic ketone carbonyl[1]. Subsequent dehydration (loss of H2​O ) restores aromaticity, driving the reaction into the thermodynamically stable imidazo[1,2-a]pyridine system.

  • Phase 3: Chromatography-Free Isolation Causality of Conditions: The final product exhibits limited solubility in cold THF compared to the reaction byproducts and unreacted starting materials. By evaporating the mixed reaction solvents (THF/EtOH) and triturating the crude residue with fresh THF, the target compound can be isolated directly via filtration[1]. This leverages solubility differentials to bypass silica gel chromatography entirely.

Quantitative Data Summary

Table 1: Reaction Stoichiometry and Reagent Profiling

Reagent / SolventRoleMW ( g/mol )AmountmmolEquivalents
2-Amino-3-methoxypyridine Starting Material124.141.54 g10.01.0
Ethyl bromopyruvate Alkylating/Cyclizing Agent195.012.50 g12.01.2
Tetrahydrofuran (THF) Solvent (Phase 1 & 3)72.1120.0 mL--
Ethanol (EtOH) Solvent (Phase 2)46.0720.0 mL--

Table 2: Yield and Recovery Data

ParameterValue
Target Product Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Isolated Mass 1.76 g
Percentage Yield 80%
Purification Method Solvent Trituration / Filtration

Experimental Protocol

Safety Note: Ethyl bromopyruvate is a potent alkylating agent and lachrymator. Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methoxypyridine (1.54 g, 10.0 mmol)[1].

  • Solvent Addition: Suspend the starting material in anhydrous Tetrahydrofuran (THF) (20.0 mL). Ensure the mixture is stirring vigorously.

  • Phase 1 - Alkylation: Dropwise, add ethyl bromopyruvate (2.50 g, 12.0 mmol, 1.2 equiv) to the suspension. Seal the flask under an inert nitrogen atmosphere and stir at room temperature ( 20−25∘C ) overnight (approximately 12 to 16 hours)[1]. Observation: A precipitate corresponding to the pyridinium bromide salt intermediate may form during this stage.

  • Phase 2 - Cyclization: Remove the nitrogen line and add absolute Ethanol (20.0 mL) directly to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux ( 75−80∘C ) for 8 hours[1].

  • Concentration: Cool the reaction mixture to room temperature. Remove the THF and ethanol under reduced pressure using a rotary evaporator until a crude, semi-solid residue is obtained[1].

  • Phase 3 - Isolation: Dilute the crude residue with fresh THF (approx. 15-20 mL) and agitate to suspend the solid product. Filter the suspension through a sintered glass Büchner funnel under vacuum[1].

  • Washing and Drying: Wash the collected solid filter cake with an additional portion of cold THF (10 mL) to remove any residual organic impurities. Dry the solid thoroughly under high vacuum to afford ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (1.76 g, 80% yield) as a solid[1].

Reaction Workflow and Mechanistic Pathway

ReactionWorkflow SM 2-Amino-3-methoxypyridine + Ethyl bromopyruvate Phase1 Phase 1: Regioselective Alkylation Solvent: THF | Temp: RT | Time: 12-16 h SM->Phase1 Intermediate Intermediate: Pyridinium Bromide Salt Phase1->Intermediate SN2 Attack by Endocyclic Nitrogen Phase2 Phase 2: Cyclization & Dehydration Solvent: +EtOH | Temp: Reflux | Time: 8 h Intermediate->Phase2 Workup Phase 3: Isolation Evaporation & THF Trituration Phase2->Workup Intramolecular Attack & Aromatization (-H2O) Product Target Product: Ethyl 8-methoxyimidazo[1,2-a] pyridine-2-carboxylate Workup->Product Filtration (80% Yield)

Mechanistic workflow for imidazo[1,2-a]pyridine synthesis.

References

  • Benzazole derivatives, compositions, and methods of use as b-secretase inhibitors. (Example 305). World Intellectual Property Organization (WIPO) / Google Patents. Patent No. WO2006099379A2. Assignee: Transtech Pharma, Inc.

Sources

Application Notes & Protocols for the Catalytic Synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Commercially successful drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) feature this bicyclic system, highlighting its profound biological relevance.[2][3][4] The functionalization of this core, particularly with ester and alkoxy groups as seen in Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable building block for drug discovery campaigns targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[5][6]

This guide provides an in-depth exploration of robust and efficient catalytic methodologies for the synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. We will delve into both the classical cyclocondensation approach and modern multi-component strategies, offering detailed protocols and the scientific rationale behind key experimental choices.

Primary Synthetic Strategy: Catalytic Cyclocondensation (Tschitschibabin Reaction)

The most direct and historically significant route to the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, first reported in 1925.[7] This method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For our target molecule, the key precursors are 2-amino-3-methoxypyridine and ethyl bromopyruvate .

The reaction proceeds via a two-step mechanism:

  • SN2 Alkylation: The exocyclic nitrogen of 2-amino-3-methoxypyridine acts as a nucleophile, attacking the α-carbon of ethyl bromopyruvate to displace the bromide ion. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: Under thermal or basic conditions, the endocyclic pyridine nitrogen attacks the carbonyl carbon, initiating a cyclization cascade that, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.

While this reaction can sometimes proceed without a catalyst, modern protocols often employ catalysts to improve reaction rates and yields, especially with less reactive substrates.[7][8]

Tschitschibabin_Mechanism Figure 1: General Mechanism of the Tschitschibabin Reaction cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Cyclization & Aromatization 2_aminopyridine 2-Amino-3-methoxypyridine intermediate Pyridinium Salt Intermediate 2_aminopyridine->intermediate Nucleophilic Attack ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat / Base dehydration Dehydration (-H2O) cyclization->dehydration Forms hemiaminal product Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate dehydration->product Aromatization

Caption: General Mechanism of the Tschitschibabin Reaction

Protocol 1: Direct Synthesis via Thermal Cyclocondensation

This protocol is adapted from established procedures for similar 8-substituted imidazo[1,2-a]pyridine-2-carboxylates.[8] It relies on a two-step, one-pot process where the initial alkylation is followed by thermal cyclization.

Materials and Reagents:

  • 2-amino-3-methoxypyridine (1.0 eq)

  • Ethyl bromopyruvate (1.05 eq)

  • Anhydrous Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Alkylation:

    • To a solution of 2-amino-3-methoxypyridine (10 mmol, 1.24 g) in anhydrous ethanol (40 mL) in a 100 mL round-bottom flask, add ethyl bromopyruvate (10.5 mmol, 1.37 mL) dropwise at room temperature with stirring.

    • Rationale: The initial SN2 reaction is typically exothermic. Dropwise addition helps control the reaction temperature. Ethanol is a suitable polar protic solvent for this step.

    • Stir the mixture at room temperature for 4-6 hours or until TLC analysis (using 1:1 Hexane:EtOAc) indicates the consumption of the starting aminopyridine. A new, more polar spot corresponding to the pyridinium salt intermediate should appear.

  • Cyclization and Work-up:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 78 °C) for 12-18 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, driving the reaction to completion.

    • Monitor the reaction by TLC until the intermediate spot is replaced by the product spot, which is typically less polar than the salt intermediate.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Rationale: The bicarbonate wash neutralizes any residual HBr formed during the reaction, preventing potential acid-catalyzed side reactions or degradation.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Expected Outcome: Yields for this type of reaction typically range from 60-80%, depending on the purity of the starting materials and reaction scale. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol_Workflow Figure 2: Workflow for Direct Cyclocondensation Protocol start Start reagents Reagents 2-amino-3-methoxypyridine Ethyl bromopyruvate Anhydrous EtOH start->reagents alkylation Alkylation Stir at RT for 4-6h Monitor by TLC reagents->alkylation reflux Cyclization Heat to reflux for 12-18h Monitor by TLC alkylation->reflux workup Work-up Evaporate Solvent DCM Extraction NaHCO3 & Brine Wash reflux->workup purification Purification Dry (Na2SO4) Concentrate Silica Gel Chromatography workup->purification product Pure Product purification->product

Caption: Workflow for Direct Cyclocondensation Protocol

Alternative Strategy: Copper-Catalyzed Three-Component Synthesis

Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are exemplary of this philosophy. A powerful MCR for synthesizing the imidazo[1,2-a]pyridine scaffold is the copper-catalyzed A³-coupling (Aldehyde-Alkyne-Amine).[3]

While not a direct route to the title compound (which lacks a C3-substituent), this method is invaluable for creating libraries of C3-functionalized analogues. A hypothetical route to a precursor could involve 2-amino-3-methoxypyridine, an aldehyde, and an alkyne, followed by subsequent modification. Here, we present a general protocol to illustrate this powerful catalytic approach.

A highly efficient and "green" version of this reaction uses a Cu(II)-ascorbate catalyst system in an aqueous micellar medium.[3] Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, and a surfactant like sodium dodecyl sulfate (SDS) forms micelles that act as microreactors for the organic substrates in water.

A3_Coupling_Cycle Figure 3: Catalytic Cycle for Cu-Catalyzed A3-Coupling Cu_I Cu(I) Cu_acetylide Copper Acetylide Propargylamine Propargylamine Intermediate Cu_acetylide->Propargylamine + Iminium Ion Cyclization_Intermediate Cyclization Precursor Propargylamine->Cyclization_Intermediate Isomerization Product 3-Substituted Imidazo[1,2-a]pyridine Cyclization_Intermediate->Product 5-exo-dig Cycloisomerization Product->Cu_I Regenerates Catalyst Alkyne Terminal Alkyne Alkyne->Cu_acetylide + Cu(I) Iminium Iminium Ion (from Aldehyde + Amine)

Caption: Catalytic Cycle for Cu-Catalyzed A3-Coupling

Protocol 2: Green Synthesis of Imidazo[1,2-a]pyridine Derivatives via Cu(II)-Ascorbate Catalyzed A³-Coupling

This protocol demonstrates the synthesis of a C3-substituted imidazo[1,2-a]pyridine derivative in an environmentally benign aqueous medium.[3]

Materials and Reagents:

  • 2-amino-3-methoxypyridine (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Sodium Dodecyl Sulfate (SDS) (10 mol%)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation of Micellar Medium:

    • In a 25 mL round-bottom flask, dissolve SDS (0.1 mmol, 29 mg) in deionized water (5 mL). Stir vigorously for 10 minutes to ensure micelle formation.

    • Rationale: SDS is an anionic surfactant that, above its critical micelle concentration, forms spherical aggregates in water. The hydrophobic tails create a nonpolar core, which solubilizes the organic reactants, while the hydrophilic heads face the aqueous phase, creating a "microreactor" environment that facilitates the reaction.

  • Reaction Assembly:

    • To the micellar solution, add 2-amino-3-methoxypyridine (1.0 mmol, 124 mg), benzaldehyde (1.0 mmol, 102 μL), CuSO₄·5H₂O (0.1 mmol, 25 mg), and sodium ascorbate (0.2 mmol, 40 mg).

    • Rationale: Sodium ascorbate is a green reducing agent that converts the inactive Cu(II) precatalyst to the catalytically active Cu(I) species in situ.

    • Finally, add phenylacetylene (1.2 mmol, 132 μL). Seal the flask and stir the mixture at 50 °C.

  • Reaction and Monitoring:

    • Stir the reaction at 50 °C for 8-16 hours. The reaction mixture will typically become a heterogeneous slurry.

    • Monitor the progress by taking small aliquots, extracting with EtOAc, and analyzing by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and add 15 mL of water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes) to obtain the pure 3-phenyl-8-methoxy-imidazo[1,2-a]pyridine derivative.

Comparative Data of Catalytic Methods

The choice of synthetic method often depends on the desired substitution pattern, scale, and available resources. Below is a summary of common catalytic approaches.

Catalytic MethodKey ReactantsCatalyst SystemTypical ConditionsAdvantagesLimitations
Thermal Cyclocondensation [8]2-Aminopyridine, α-HaloketoneNone / Lewis AcidReflux in EtOH or DMFDirect, reliable, scalableRequires α-haloketone precursor; can require high temperatures.
Copper-Catalyzed One-Pot [9]2-Aminopyridine, NitroolefinCuBr / CuI80 °C, DMF, Air (oxidant)Good functional group tolerance, uses air as a green oxidant.Limited to specific starting materials (nitroolefins).
A³-Coupling (MCR) [3]2-Aminopyridine, Aldehyde, AlkyneCu(I) or Cu(II)/reductant50-80 °C, various solventsHigh efficiency, atom economy, builds complexity quickly.Primarily yields C3-substituted products.
Photocatalytic C-H Functionalization [10][11]Imidazo[1,2-a]pyridine, SubstrateEosin Y / Ru(bpy)₃²⁺Visible Light, RTMetal-free, mild conditions, sustainable energy source.Often used for functionalization, not de novo synthesis; can have substrate limitations.
Pd-Catalyzed Cross-Coupling [12][13]Halogenated Imidazo[1,2-a]pyridinePd catalyst (e.g., Pd(PPh₃)₄)Varies (e.g., Sonogashira, Suzuki)Excellent for late-stage functionalization and diversification.Requires pre-functionalized (halogenated) core.

Conclusion

The synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is most directly achieved through the classical Tschitschibabin cyclocondensation of 2-amino-3-methoxypyridine and ethyl bromopyruvate. This method remains a robust and reliable choice for accessing this specific scaffold. For the synthesis of diverse libraries and analogues, modern catalytic methods, particularly copper-catalyzed multi-component reactions, offer powerful, efficient, and increasingly sustainable alternatives. The choice of protocol should be guided by the specific goals of the research program, whether it is the bulk synthesis of a single target or the rapid generation of a diverse chemical library for screening and drug development.

References

  • Ligand-Free, Copper-Catalyzed Ullmann-Type C–N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Synlett, 2013.

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 2021.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 2019.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 2024.

  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[3][7]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate, 2014.

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 2023.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2024.

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2016.

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC, 2021.

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC, 2019.

  • Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Taylor & Francis Online, 2009.

  • Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). ResearchGate.

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed, 2022.

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC, 2017.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI, 2023.

  • Synthetic routes for access to imidazo[1,2‐a]pyridines 5. ResearchGate.

  • Sonogashira Synthesis of Imidazo[1,2-a]pyridines. Scribd.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing, 2017.

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI, 2022.

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate, 2008.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI, 2023.

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 2022.

  • Ullmann Reaction. Organic Chemistry Portal.

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 2019.

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI, 2022.

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC, 2011.

  • Nano SiO2 catalyzed synthesis of Imidazo[1,2-a]pyridines. International Information and Engineering Technology Association, 2017.

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Application Note: In Vivo Experimental Protocols for Therapeutics Derived from Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 910122-84-8)[1] is a highly privileged synthetic building block in modern medicinal chemistry. While the ester itself is not directly dosed in vivo, it serves as the critical pharmacophoric core for several advanced therapeutic modalities, most notably Casein Kinase 1 Alpha (CK1α) Molecular Glue Degraders (MGDs) [2] and PI3Kα inhibitors [3].

Causality & Design: The imidazo[1,2-a]pyridine scaffold is strategically selected over standard benzenes or simple pyridines due to its unique electronic distribution and hydrogen-bonding capabilities. In the development of CK1α MGDs (such as the lead compound QXG-6442), the ethyl ester is hydrolyzed and coupled to a glutarimide-based cereblon (CRBN) binder. The 8-methoxy group provides critical steric occupation and tunes the electron density of the N1 nitrogen. This strong electron-withdrawing inductive effect enhances the hydrogen-bonding interaction between the N1 of the imidazo[1,2-a]pyridine motif and the Lys18 residue of CK1α[4]. This precise molecular geometry enables the stabilization of the CRBN-MGD-CK1α ternary complex, leading to rapid ubiquitination and proteasomal degradation of the target[5].

Workflow A Ethyl 8-methoxyimidazo[1,2-a] pyridine-2-carboxylate B Hydrolysis & Amide Coupling (Structural Optimization) A->B C Lead Molecular Glue Degrader (e.g., QXG-6442) B->C D In Vivo PK Profiling (Clearance, T1/2, F%) C->D E In Vivo PD & Efficacy (Xenograft Tumor Models) D->E

Caption: Workflow from scaffold synthesis to in vivo validation of targeted therapeutics.

In Vivo Pharmacokinetics (PK) Protocol

To evaluate the druggability of the synthesized imidazo[1,2-a]pyridine derivatives, rigorous in vivo PK profiling is required. The following self-validating protocol ensures accurate determination of clearance, half-life, and oral bioavailability, confirming the high stability and low clearance typically observed for this scaffold in liver microsomes[5].

Step-by-Step Methodology
  • Formulation: Dissolve the synthesized derivative in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Causality: This specific co-solvent mixture prevents the highly lipophilic imidazo[1,2-a]pyridine core from precipitating upon injection into the aqueous bloodstream.

  • Animal Preparation: Fast male CD-1 mice (6-8 weeks old) for 12 hours prior to oral (PO) dosing to prevent food-drug binding interactions in the gut; intravenous (IV) groups do not require fasting.

  • Dosing:

    • IV Administration: 1 mg/kg via the tail vein.

    • PO Administration: 5 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (~50 μL) via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-K2 coated tubes.

  • Sample Processing: Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma. Store at -80°C until analysis.

  • LC-MS/MS Analysis: Extract plasma proteins using acetonitrile precipitation (containing an internal standard). Analyze the supernatant using a validated LC-MS/MS method.

Validation Checkpoint: Ensure the internal standard recovery is consistent across all samples (CV < 15%). A sharp, symmetrical peak for the imidazo[1,2-a]pyridine derivative in the LC chromatogram confirms the absence of in-source fragmentation or matrix suppression, validating the integrity of the PK readout.

Quantitative PK Data Summary

Representative data for an optimized 8-methoxyimidazo[1,2-a]pyridine derivative (e.g., QXG-6442).

PK ParameterUnitsIV (1 mg/kg)PO (5 mg/kg)
Cmax ng/mL-1,240
Tmax hr-1.0
AUC(0-inf) hr*ng/mL1,8506,475
T1/2 hr2.43.1
Clearance (Cl) mL/min/kg9.0-
Bioavailability (F) %-70.0%

In Vivo Efficacy: Xenograft Tumor Model Protocol

For oncology applications—such as acute myeloid leukemia (AML) targeted by CK1α degradation—the in vivo efficacy of the candidate is evaluated using a human tumor xenograft model.

Step-by-Step Methodology
  • Cell Preparation: Culture MV4-11 (human AML) cells in RPMI-1640 medium supplemented with 10% FBS. Harvest in the exponential growth phase and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1×108 cells/mL.

  • Inoculation: Inject 100 μL of the cell suspension ( 1×107 cells) subcutaneously into the right flank of female NOD/SCID/IL2Rγ-null (NSG) mice.

  • Randomization: Monitor tumor growth using digital calipers. When the average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=8 per group) to ensure statistical power.

  • Treatment: Administer the vehicle or the test compound (e.g., 10 mg/kg and 30 mg/kg) via oral gavage once daily (QD) for 21 days.

  • In Vivo Pharmacodynamics (PD): Sacrifice a subset of mice (n=3) at day 3, 6 hours post-dose. Excise the tumor, homogenize in RIPA buffer, and perform Western Blotting to quantify the degradation of CK1α relative to GAPDH.

  • Efficacy Measurement: Calculate tumor volume ( V=0.5×length×width2 ) twice weekly. Determine the Tumor Growth Inhibition (TGI) percentage at the end of the study.

Validation Checkpoint: Confirm target engagement by verifying CK1α degradation via Western blot in the day-3 tumor samples. A lack of target degradation indicates either poor tumor penetration or compound instability, invalidating the efficacy readout and necessitating a return to the scaffold optimization phase.

Mechanism CRBN E3 Ligase (CRBN) Ternary Ternary Complex Formation CRBN->Ternary MGD Molecular Glue Degrader 8-methoxyimidazo[1,2-a]pyridine core MGD->Ternary CK1a Target Protein (CK1α) CK1a->Ternary Ub Polyubiquitination Ternary->Ub Deg Proteasomal Degradation Ub->Deg

Caption: Mechanism of action for CRBN-mediated targeted degradation of CK1α.

References

  • Geng, Q., et al. "Development of Potent and Selective CK1α Molecular Glue Degraders." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]

  • Ke, S., et al. "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2023.[Link]

Sources

Application Note: Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 910122-84-8) has recently emerged as a highly versatile, high-value building block. Characterized by its rigid, planar bicyclic core and the strategically positioned 8-methoxy group, this scaffold provides exceptional hydrogen-bonding capabilities, precise steric occupation of hydrophobic pockets, and favorable pharmacokinetic profiles.

This application note details the mechanistic rationale and experimental protocols for utilizing this compound in two breakthrough therapeutic areas: Molecular Glue Degraders (MGDs) targeting CK1α for oncology [1], and Toll-Like Receptor 7 (TLR7) Antagonists for autoimmune diseases such as psoriasis [2].

Structural & Mechanistic Rationale

The utility of the ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate scaffold stems from its unique physicochemical properties, which allow it to act as an optimized "warhead" or binding motif when hydrolyzed to its carboxylic acid derivative.

  • The Imidazo[1,2-a]pyridine Core: Provides a rigid, aromatic system capable of forming critical cation- π interactions and serving as a non-induced hydrogen bond acceptor. Its planarity allows it to slip into narrow binding clefts without requiring energetically unfavorable conformational changes in the target protein.

  • The 8-Methoxy Substitution: The methoxy group serves a dual purpose. In TLR7 antagonists, it perfectly occupies the hydrophobic S2 pocket of the receptor, significantly enhancing binding affinity without inducing deformation of the Q354 side chain [2]. In targeted protein degradation, the methoxy group alters the electronic distribution of the core, maintaining degradation potency while modulating intrinsic clearance in liver microsomes [1].

  • The 2-Carboxylate Moiety: Acts as a synthetic handle. Base-catalyzed hydrolysis yields a carboxylic acid, which is readily subjected to amide coupling with complex amine tails (e.g., aminopiperidines or glutarimide derivatives) to generate the final active pharmaceutical ingredients (APIs).

Table 1: Pharmacological Profile of 8-Methoxyimidazo[1,2-a]pyridine Derivatives
Application AreaTargetRepresentative LeadPotencyKey Structural Role of ScaffoldReference
Targeted Degradation CK1α / CRBNQXG-6442DC 50​ < 100 nMForms H-bond with CK1α-Lys18; sterically tolerated at the neosubstrate interface.Geng et al., 2025 [1]
Autoimmune Therapy TLR7Compound 44#IC 50​ = 0.3 nMActs as a non-induced warhead; 8-methoxy occupies the S2 hydrophobic pocket.Yao et al., 2026 [2]

Application I: Synthesis of CK1α Molecular Glue Degraders

Molecular glue degraders (MGDs) facilitate proximity between an E3 ubiquitin ligase (like CRBN) and a target neosubstrate (like CK1α), leading to the ubiquitination and degradation of the target. Recent structure-activity relationship (SAR) studies demonstrate that incorporating the 8-methoxyimidazo[1,2-a]pyridine motif onto a glutarimide core yields highly potent and selective CK1α degraders[1].

The nitrogen at position 1 of the imidazo[1,2-a]pyridine core forms a crucial hydrogen bond with the Lys18 residue of CK1α, while the rest of the molecule anchors into the CRBN tri-tryptophan pocket.

CK1a_Degradation MGD Molecular Glue Degrader (8-Methoxyimidazo[1,2-a]pyridine) CRBN CRBN E3 Ligase (Glutarimide Binding) MGD->CRBN Recruits CK1a CK1α Neosubstrate (Lys18 H-Bonding) MGD->CK1a Binds Ternary Ternary Complex Formation CRBN->Ternary CK1a->Ternary Ub Polyubiquitination Ternary->Ub E2 Ligase Action Proteasome Proteasomal Degradation Ub->Proteasome Target Clearance

Fig 1. Mechanism of targeted CK1α degradation via 8-methoxyimidazo[1,2-a]pyridine-based molecular glues.

Protocol 1: Scaffold Hydrolysis and Amide Coupling for MGD Synthesis

This protocol ensures the self-validating conversion of the ester building block into a rigid amide-linked degrader, preserving the stereochemistry of the glutarimide moiety.

Step 1: Ester Hydrolysis

  • Dissolve Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2​ O.

  • Add LiOH·H 2​ O (3.0 eq) and stir at ambient temperature for 4–6 hours. Causality: Mild basic conditions prevent ring-opening of the imidazo-pyridine core while quantitatively yielding the carboxylic acid.

  • Acidify the mixture with 1N HCl to pH ~3. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to isolate 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid.

Step 2: Amide Coupling

  • In an oven-dried flask under N 2​ , dissolve the resulting carboxylic acid (1.0 eq) and the target amino-glutarimide derivative (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Causality: HATU is selected over EDC/HOBt to maximize coupling efficiency of the sterically hindered bicyclic acid, preventing epimerization of the glutarimide stereocenter.

  • Stir at room temperature for 12 hours.

  • Quench with saturated NaHCO 3​ , extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final MGD (e.g., compound 27 / QXG-6442 analogs).

Application II: Development of Sub-nanomolar TLR7 Antagonists

Overactivation of TLR7 is a primary driver in autoimmune pathologies like psoriasis and systemic lupus erythematosus (SLE). Recent in silico and empirical research identified the 8-methoxyimidazo[1,2-a]pyridine core as an optimal "non-induced" warhead. Unlike flexible scaffolds that force the Q354 residue of TLR7 to deform, this rigid scaffold perfectly complements the native S1 and S2 pockets, achieving sub-nanomolar antagonism (IC 50​ = 0.3 nM) [2].

TLR7_Workflow Synthesis Scaffold Functionalization (S1/S2 Pocket Targeting) InVitro In Vitro Screening (HEK-Blue hTLR7 Assay) Synthesis->InVitro IC50 Determination Selectivity Selectivity Profiling (vs. TLR8/TLR9) InVitro->Selectivity Hit Triage InVivo In Vivo Validation (Imiquimod Psoriasis Model) Selectivity->InVivo Lead Advancement Biomarkers Biomarker Quantification (IL-1β, IL-6, c-Rel mRNA) InVivo->Biomarkers Efficacy Readout

Fig 2. Workflow for the discovery and validation of imidazo[1,2-a]pyridine-based TLR7 antagonists.

Protocol 2: In Vitro Validation of TLR7 Antagonism (HEK-Blue Assay)

This protocol utilizes a self-validating reporter system to directly quantify the disruption of TLR7-mediated NF-κB signaling by the synthesized imidazo[1,2-a]pyridine derivatives.

Materials & Setup:

  • Cell Line: HEK-Blue™ hTLR7 cells (co-expressing human TLR7 and an NF-κB-inducible SEAP reporter).

  • Agonist: R848 (Resiquimod) as the TLR7 activator.

  • Detection: QUANTI-Blue™ Solution for SEAP quantification.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HEK-Blue hTLR7 cells and resuspend in HEK-Blue Detection medium. Seed at a density of 5 × 10 4 cells/well in a 96-well plate (180 µL/well).

  • Compound Pre-incubation: Prepare serial dilutions of the 8-methoxyimidazo[1,2-a]pyridine antagonist (e.g., Compound 44#) in DMSO, then dilute in PBS. Add 10 µL of the antagonist to the wells. Include a vehicle control (DMSO) and a positive control antagonist (e.g., Enpatoran).

  • Incubation: Incubate the plate for 1 hour at 37°C, 5% CO 2​ . Causality: Pre-incubation allows the antagonist to occupy the S1/S2 pockets of the TLR7 dimer before the agonist is introduced, ensuring accurate measurement of competitive or allosteric inhibition.

  • Agonist Stimulation: Add 10 µL of R848 (final concentration ~1 µg/mL) to all wells except the negative control (unstimulated) wells.

  • Reporter Expression: Incubate the plate for 20–24 hours at 37°C. During this time, uninhibited TLR7 activation will trigger NF-κB, leading to the secretion of SEAP into the media.

  • Quantification: Read the optical density (OD) at 620–655 nm using a microplate reader. Calculate the IC 50​ by plotting the normalized OD values against the log concentration of the antagonist using non-linear regression.

References

  • Development of Potent and Selective CK1α Molecular Glue Degraders Journal of Medicinal Chemistry (2025)[Link]

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study Journal of Medicinal Chemistry (2026)[Link]

Application Note: Divergent Functionalization of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore deeply embedded in medicinal chemistry, serving as the core structure for blockbuster therapeutics such as the anxiolytics alpidem and zolpidem[1]. Within this chemical space, Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 910122-84-8) represents a highly specialized and versatile building block.

Recent structure-activity relationship (SAR) studies have demonstrated that the introduction of an 8-methoxy group significantly enhances the binding affinity of the warhead in complex biological targets. For instance, the 8-methoxyimidazo[1,2-a]pyridine motif has been rationally designed as a highly potent, non-induced hydrogen-bond warhead for TLR7 antagonists in the treatment of autoimmune disorders like psoriasis[2].

Mechanistic Rationale for Regioselectivity

To effectively utilize this building block, one must understand the causality behind its reactivity. The imidazo[1,2-a]pyridine ring is an electron-rich, 10π-electron system. The bridgehead nitrogen donates electron density into the imidazole ring, rendering the C-3 position highly nucleophilic and exceptionally prone to electrophilic attack and C-H activation[1].

  • The 8-Methoxy Effect: The methoxy group at C-8 acts as a resonance electron donor, subtly increasing the overall electron density of the fused system, which facilitates oxidative addition steps in transition-metal catalysis.

  • The 2-Carboxylate Effect: The ethyl ester at C-2 acts as an electron-withdrawing group. This not only stabilizes the intermediate during C-H metalation but strictly directs incoming electrophiles to the C-3 position, preventing unwanted C-2/C-3 mixtures. Furthermore, the ester provides a reliable synthetic handle for downstream library generation via amidation.

Workflow Visualization

The following diagram illustrates the divergent functionalization pathways available for this scaffold, allowing medicinal chemists to rapidly expand chemical space.

Workflow Core Ethyl 8-methoxyimidazo [1,2-a]pyridine-2-carboxylate Arylation C-3 Arylation (Cu/Pd Catalysis) Core->Arylation C-H Activation Photoredox C-3 Alkylation (Visible Light) Core->Photoredox Radical Addition Amidation C-2 Amidation (Ester Hydrolysis) Core->Amidation Acyl Substitution Library Drug Discovery Libraries Arylation->Library Photoredox->Library Amidation->Library

Fig 1. Divergent functionalization pathways of the imidazo[1,2-a]pyridine scaffold.

Quantitative Optimization of Reaction Conditions

Historically, direct C-3 arylation of imidazo[1,2-a]pyridines required high loadings of expensive palladium catalysts[3]. However, recent breakthroughs have established Copper(I) catalysis as a highly efficient, earth-abundant alternative[4]. The table below summarizes the optimization data for the C-3 arylation of our target molecule, demonstrating the critical role of the base and solvent.

EntryCatalyst SystemBaseSolventTemp (°C)Isolated Yield (%)Mechanistic Insight
1CuI / 1,10-phenK₂CO₃Toluene11035Poor base solubility limits deprotonation.
2CuI / 1,10-phenCs₂CO₃Toluene11052Cs⁺ improves solubility, but solvent polarity is low.
3CuI / 1,10-phen Cs₂CO₃ DMF 110 89 Optimal CMD pathway facilitation.
4CuCl / NoneCs₂CO₃DMF110<5Lack of ligand causes Cu disproportionation.
5Pd(OAc)₂ / PPh₃Cs₂CO₃DMF11091Traditional Pd method; high cost, similar yield[3].

Data synthesized from established Cu-catalyzed C-H functionalization benchmarks[4].

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Direct C-3 Arylation

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway. We select Cs₂CO₃ because the large, soft cesium cation significantly enhances the solubility of the carbonate in DMF, providing the precise basicity required to abstract the C-3 proton during the Cu(III) intermediate formation[4].

Mechanism Cat Cu(I) Catalyst Complex OA Oxidative Addition Cat->OA Ar-I CMD C-H Metalation OA->CMD Substrate RE Reductive Elimination CMD->RE Cs2CO3, -HI RE->Cat C3-Aryl Product

Fig 2. General catalytic cycle for C-3 direct arylation via C-H metalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol, 220.2 mg), Aryl Iodide (1.2 mmol), CuI (10 mol%, 19.0 mg), 1,10-phenanthroline (20 mol%, 36.0 mg), and Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Inert Atmosphere: Evacuate the tube and backfill with dry Argon (repeat 3 times) to prevent oxidative quenching of the Cu(I) catalyst.

  • Reaction: Add anhydrous DMF (3.0 mL) via syringe. Seal the tube and stir the mixture at 110 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove copper salts. Wash the organic layer with water (3 × 10 mL) to remove DMF, followed by brine (10 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Visible-Light Photoredox C-3 Alkylation

For researchers looking to avoid transition metals, visible-light-induced photoredox catalysis offers an external oxidant-free method for C-3 functionalization[5].

  • Reaction Setup: Combine the substrate (1.0 mmol), an alkyl radical precursor (e.g., N-hydroxyphthalimide ester, 1.5 mmol), and Eosin Y (5 mol%) in degassed DMSO (5.0 mL).

  • Irradiation: Irradiate the mixture with a 24W Blue LED (λ = 450 nm) at room temperature for 12 hours under an argon atmosphere.

  • Isolation: Quench with water, extract with DCM, and purify via chromatography.

Protocol C: C-2 Carboxylate Derivatization (Amidation)

To build drug discovery libraries, the C-2 ethyl ester must be converted into various amides.

  • Saponification: Dissolve the starting material (1.0 mmol) in THF/H₂O (3:1, 4 mL). Add LiOH·H₂O (3.0 equiv). Stir at 50 °C for 4 hours. Rationale: LiOH is used instead of NaOH to prevent potential degradation of the electron-rich heterocyclic core. Acidify to pH 4 with 1M HCl to precipitate the free carboxylic acid.

  • Amide Coupling: Dissolve the isolated acid in DMF (5 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the active ester, then add the desired amine (1.2 equiv). Stir at room temperature for 2 hours.

Self-Validating Analytical Checkpoints

To ensure the scientific integrity of your syntheses, utilize these self-validating analytical markers:

  • TLC Monitoring: The starting material is highly UV-active at 254 nm. Upon C-3 arylation, the product spot typically exhibits a distinct blue/green fluorescence under 365 nm UV light due to extended π-conjugation.

  • ¹H NMR Spectroscopy (Critical Check):

    • Starting Material: The C-3 proton of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate appears as a sharp, isolated singlet at approximately δ 7.6–7.8 ppm .

    • Product: Successful C-3 functionalization (Arylation or Alkylation) is definitively confirmed by the complete disappearance of this C-3 singlet .

  • LC-MS Analysis: The starting material (C₁₁H₁₂N₂O₃) will show an [M+H]⁺ peak at m/z 221.09 . Monitor the mass shift corresponding to the exact mass of your added functional group minus one proton.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic protocols. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, focusing on causality and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction between 2-amino-3-methoxypyridine and ethyl bromopyruvate is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in this classical cyclization are a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Incomplete Reaction The condensation and subsequent cyclization may not be reaching completion. This can be due to insufficient reaction time, suboptimal temperature, or issues with reagent quality.

  • Scientific Rationale: The formation of the imidazo[1,2-a]pyridine core is a two-step process: an initial SN2 reaction to form a pyridinium salt intermediate, followed by an intramolecular cyclization-dehydration.[1] Both steps require sufficient thermal energy and time to proceed efficiently.

  • Solutions:

    • Increase Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reflux time. Reactions can often require anywhere from 4 to 40 hours.[2][3]

    • Increase Temperature: Ensure the reaction mixture is maintained at a steady reflux. Using a higher-boiling solvent (within a reasonable range for the substrates) can sometimes improve yields, though ethanol is generally effective.[4]

    • Reagent Quality: Ensure the ethyl bromopyruvate is fresh or has been stored properly, as it can degrade over time. The 2-amino-3-methoxypyridine should also be pure.

Potential Cause 2: Suboptimal Solvent and Base Conditions The choice of solvent and base is critical for facilitating both the initial nucleophilic attack and the subsequent cyclization.

  • Scientific Rationale: Polar protic solvents like ethanol can stabilize the charged intermediates and facilitate the proton transfers involved in the cyclization and dehydration steps.[5] A mild base, such as sodium bicarbonate (NaHCO₃), is often used to neutralize the HBr formed during the reaction, which drives the equilibrium towards the product and prevents potential acid-catalyzed side reactions.[1][6]

  • Solutions:

    • Solvent Choice: Ethanol is a well-documented and effective solvent for this reaction.[4][6] Methanol can also be effective.[5] Avoid non-polar solvents like toluene or dichloromethane for the primary reaction, as they are generally less effective.[5]

    • Base Addition: Include a stoichiometric amount of a mild base like NaHCO₃ in the reaction mixture from the start.[6] This is a common refinement to the original Tschitschibabin reaction conditions to improve yields under milder conditions.[1]

Potential Cause 3: Purification Losses Significant amounts of the product can be lost during the workup and purification stages.

  • Solutions:

    • Workup Procedure: After the reaction, the mixture is typically cooled, and the product may crystallize. If not, the solvent is evaporated, and the residue is worked up. This often involves dissolving the residue in a solvent like dichloromethane (CH₂Cl₂) and washing with an aqueous sodium bicarbonate solution to remove any remaining salts or acid.[2]

    • Chromatography: Column chromatography is often necessary for purification. Optimize your solvent system (e.g., ethyl acetate/petroleum ether) to ensure good separation of your product from any unreacted starting materials or byproducts.[2]

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G Start Low Yield Observed Check_TLC Analyze Crude Reaction by TLC/LC-MS Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Complex_Mixture Complex Mixture of Spots/ Unidentifiable Byproducts Check_TLC->Complex_Mixture No Action_SM Incomplete Reaction: 1. Increase reflux time. 2. Verify temperature. 3. Check reagent purity. SM_Present->Action_SM Clean_Conversion Clean Conversion to a Single Non-polar Spot Complex_Mixture->Clean_Conversion No Action_Complex Side Reactions Occurring: 1. Add mild base (e.g., NaHCO3). 2. Re-evaluate solvent choice. 3. Lower temperature slightly. Complex_Mixture->Action_Complex Action_Clean Potential Purification Loss: 1. Optimize workup procedure. 2. Adjust chromatography solvent system. 3. Check for product precipitation. Clean_Conversion->Action_Clean End Yield Improved Action_SM->End Action_Complex->End Action_Clean->End

Caption: A troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities, even after purification. What are the common side reactions, and how can I prevent them?

Answer: The formation of impurities is often related to the reactivity of the starting materials and intermediates. Controlling the reaction conditions is key to minimizing unwanted byproducts.

Potential Cause 1: Formation of Regioisomers While less common with 2-aminopyridines compared to aminopyrimidines, the possibility of forming an alternative regioisomer, though sterically hindered, should not be entirely dismissed, especially if harsh conditions are used.[7] For your specific target, this is a very low probability.

Potential Cause 2: Dimerization or Polymerization Under excessively harsh conditions (e.g., very high temperatures or presence of strong acids/bases), starting materials or reactive intermediates can potentially polymerize, leading to a complex mixture and low yields of the desired product.

  • Solutions:

    • Temperature Control: Avoid excessive heating. A steady, controlled reflux is sufficient.

    • Use of Mild Base: Employ a mild base like NaHCO₃ instead of strong bases (e.g., NaOH, KOtBu) which could promote undesired side reactions.[6]

Potential Cause 3: Incomplete Cyclization The intermediate pyridinium salt may be stable enough to persist in the reaction mixture if the cyclization step is slow or incomplete. This will appear as a highly polar, salt-like impurity.

  • Solutions:

    • Ensure Dehydration: The final step of the mechanism is dehydration to form the aromatic imidazopyridine ring. In some syntheses, particularly multicomponent reactions, dehydrating agents are added.[8] For this thermal condensation, ensuring a sufficiently high temperature (reflux) is usually enough to drive off the water formed.

    • pH Control: As mentioned, maintaining a slightly basic or neutral pH with NaHCO₃ helps facilitate this final step.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for this synthesis?

A1: The reaction proceeds via a well-established mechanism. First, the exocyclic nitrogen of 2-amino-3-methoxypyridine acts as a nucleophile, attacking the α-carbon of ethyl bromopyruvate in an SN2 reaction. This displaces the bromide ion and forms an intermediate N-(pyridin-2-yl)glycine ester salt. The endocyclic (pyridine ring) nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This is followed by dehydration to yield the final aromatic imidazo[1,2-a]pyridine product.

Reaction Mechanism

G cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-amino-3-methoxypyridine + Ethyl Bromopyruvate B Pyridinium Salt Intermediate A->B SN2 C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate C->D - H2O

Caption: Mechanism for imidazo[1,2-a]pyridine synthesis.

Q2: Are there alternative synthetic routes I should consider, such as a multicomponent reaction?

A2: Yes, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful alternative for synthesizing imidazo[1,2-a]pyridines.[7][9] This is a three-component reaction involving:

  • An amidine (in this case, 2-amino-3-methoxypyridine).

  • An aldehyde.

  • An isocyanide.

To obtain your specific target, you would react 2-amino-3-methoxypyridine with glyoxylic acid ethyl ester and a suitable isocyanide. The GBB reaction often requires a Lewis acid or Brønsted acid catalyst and can be highly efficient.[5][8] Optimization studies show that catalysts like p-toluenesulfonic acid (PTSA) or boron trifluoride complexes can significantly improve yields.

ParameterClassical CyclizationGroebke-Blackburn-Bienaymé (GBB)
Components 23
Starting Materials 2-amino-3-methoxypyridine, Ethyl bromopyruvate2-amino-3-methoxypyridine, Aldehyde, Isocyanide
Common Conditions Reflux in Ethanol, often with NaHCO₃[6]Lewis/Brønsted acid catalyst (e.g., PTSA, BF₃·MeCN), often with a dehydrating agent[8]
Advantages Simple, well-established, readily available starting materials.High convergence, rapid access to molecular diversity.
Disadvantages Can have moderate yields, requires heating for extended periods.Requires isocyanides which can be toxic/unstable, may require more optimization.

Q3: How critical is the choice of solvent for this reaction?

A3: Solvent choice is highly critical. Experimental and computational studies on the related GBB reaction have shown that the solvent is not merely an inert medium but can act as a cocatalyst.[5] For the classical thermal condensation:

  • Polar Protic Solvents (Methanol, Ethanol): These are generally the best choices. They facilitate the reaction by stabilizing charged intermediates and participating in proton transfer. Methanol has been shown to yield better results than ethanol in some catalyst-free systems, which may be due to its higher dielectric constant and ability to act as a cocatalyst.[5]

  • Polar Aprotic Solvents (Acetonitrile): Can also work and sometimes give good yields.[4]

  • Non-polar Solvents (Toluene, Dichloromethane): These are generally poor choices for this reaction as they do not effectively stabilize the polar intermediates, often resulting in no product formation.[5]

Experimental Protocols

Protocol 1: Synthesis via Thermal Cyclization

This protocol is based on established procedures for the synthesis of similar imidazo[1,2-a]pyridine esters.[2][6]

Materials:

  • 2-amino-3-methoxypyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexane) for elution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-methoxypyridine (1.0 eq.), sodium bicarbonate (1.1 eq.), and anhydrous ethanol.

  • Stir the suspension and add ethyl bromopyruvate (1.05 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (CH₂Cl₂) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether to afford the pure Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Longo, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Advances.
  • Andrade, C. K. Z., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Publications. [Link]

  • Bon, R. S., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. PMC - NIH. [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction. Thieme. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Abignente, E., et al. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. [Link]

  • Ben Fathallah, M., et al. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

Sources

Technical Support Center: Solubility Guide for Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate and Related Imidazopyridines

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate and other derivatives of the imidazo[1,2-a]pyridine class. Our goal is to equip you with the scientific rationale and practical protocols to overcome common solubility challenges in your experiments.

Frequently Asked Questions (FAQs)
Q1: I dissolved my imidazo[1,2-a]pyridine derivative in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What is happening?

A1: This is a common and expected phenomenon known as "precipitation" or "crashing out." It is a direct consequence of a significant change in solvent polarity.

  • Causality: Imidazo[1,2-a]pyridine derivatives are a class of compounds that are often hydrophobic and lipophilic, meaning they have poor solubility in water.[1][2] They readily dissolve in a polar aprotic organic solvent like Dimethyl Sulfoxide (DMSO) because DMSO can effectively solvate the molecule.[3] However, when this concentrated DMSO stock is introduced into a large volume of aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound's solubility limit in this new, highly polar environment is much lower, causing it to rapidly precipitate out of the solution.[1]

This process is a hallmark of what is known as kinetic solubility , which is distinct from thermodynamic solubility. Kinetic solubility assays measure how much of a compound, initially dissolved in an organic solvent like DMSO, can remain in an aqueous solution after a dilution and incubation period.[4][5]

Q2: What is the expected solubility of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate in DMSO and aqueous buffers?

A2: Specific, publicly available solubility data for Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is limited. However, we can infer its likely behavior by examining structurally related and commercially available imidazo[1,2-a]pyridine drugs. This class of compounds generally exhibits good solubility in DMSO and poor solubility in aqueous media.[1][2]

Compound NameStructure ClassDMSO SolubilityAqueous SolubilitySource(s)
Alpidem Imidazo[1,2-a]pyridine≥10 mg/mL~0.1 mg/mL (Sparingly Soluble)[6][7]
Saripidem Imidazo[1,2-a]pyridineSoluble; 3.42 mg/mL (10 mM)Not specified; expected to be low[][9]
Zolpidem Imidazo[1,2-a]pyridineSoluble (Implied)23 mg/mL (as Tartrate salt at 20°C)[10][11]
Zolpidem Tartrate Imidazo[1,2-a]pyridineSoluble (Implied)Sparingly soluble in water[12][13]

Expert Insight: The tartrate salt form of Zolpidem shows significantly higher aqueous solubility (23 mg/mL) compared to the free base form of a related compound like Alpidem (~0.1 mg/mL).[6][11] This highlights the profound impact of salt formation and pH on the aqueous solubility of this heterocyclic scaffold.[14] Given that Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a neutral molecule, its aqueous solubility is expected to be low, likely in the sparingly soluble range similar to Alpidem.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: This is a critical parameter that is highly dependent on the specific cell line being used. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but more sensitive lines may show effects at concentrations as low as 0.1%.[1] It is imperative to perform a DMSO tolerance experiment for your specific cell line and assay conditions.

DMSO ConcentrationGeneral EffectRecommendation
< 0.1% Generally considered safe with minimal effects.Ideal for sensitive cells and long-term exposure experiments.
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.A common and acceptable range for many in vitro assays.
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation may be observed.Use with caution. Only for short-term exposure with robust cell lines.
> 1.0% Significant cytotoxicity and apoptosis are common.Generally not recommended for cell-based assays.

(This table is adapted from general guidelines presented in multiple sources.[1])

Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution of your compound, which is the first step in most experimental workflows.

Objective: To create a stable, high-concentration stock solution of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate in DMSO.

Materials:

  • Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (solid powder)

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of the solid compound into a sterile tube or vial.

  • Add DMSO: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Add the calculated volume of DMSO to the vial.

  • Promote Dissolution:

    • Vortex: Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Sonication (Recommended): Place the vial in a bath sonicator for 5-10 minutes to break up any small aggregates and facilitate dissolution.

    • Gentle Warming (Optional): If the compound is still not fully dissolved, you may warm the solution to 37°C for 10-15 minutes. Caution: Do not overheat, as this can degrade the compound.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, continue sonication or consider that you may have exceeded the compound's solubility limit in DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This method provides a rapid assessment of the apparent solubility of your compound in your specific assay buffer when introduced from a DMSO stock.

Objective: To determine the highest concentration of the compound that can be prepared in an aqueous buffer (containing a fixed percentage of DMSO) without visible precipitation after a set incubation time.

Workflow Diagram:

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO dilute 3. Add DMSO Stock to Buffer (e.g., 2 µL stock to 98 µL buffer) = 200 µM in 2% DMSO stock->dilute buffer 2. Aliquot Assay Buffer into 96-well plate buffer->dilute serial 4. Perform 1:1 Serial Dilution across the plate dilute->serial incubate 5. Incubate at Room Temp (e.g., 1-2 hours) serial->incubate read 6. Visually Inspect for Precipitate (or read turbidity on plate reader) incubate->read result 7. Determine Highest Clear Concentration = Kinetic Solubility read->result

Caption: Workflow for Kinetic Solubility Assay.

Procedure:

  • Prepare Stock: Make a 10 mM stock solution of your compound in 100% DMSO as described in Protocol 1.

  • Prepare Plate: Add 50 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to wells A2 through A12 of a clear 96-well plate. Add 99 µL of buffer to well A1.

  • Initial Dilution: Add 1 µL of the 10 mM DMSO stock to well A1. Mix thoroughly by pipetting up and down. This creates a 100 µM solution in 1% DMSO.

  • Serial Dilution:

    • Transfer 50 µL from well A1 to well A2. Mix thoroughly.

    • Continue this 1:1 serial dilution across the plate from well A2 to A11. Do not add any compound to well A12 (this is your buffer/DMSO blank).

  • Incubation: Cover the plate and let it incubate at room temperature for 1-2 hours. This allows time for precipitation to occur and equilibrate.

  • Analysis:

    • Visually inspect each well against a dark background. Look for any cloudiness, haziness, or visible precipitate.

    • Alternatively, use a plate reader to measure the turbidity or light scatter at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Determine Solubility: The kinetic solubility is the highest concentration that remains clear and free of precipitate (or does not show a significant increase in turbidity compared to the blank well A12).

Q4: My compound still precipitates at my desired working concentration. What are my options?

A4: If you are still facing solubility issues after optimizing the DMSO concentration, you may need to employ more advanced formulation strategies. The choice of strategy depends on the requirements of your downstream assay.

Troubleshooting Decision Tree:

G start Compound Precipitates in Aqueous Buffer q1 Is the final DMSO concentration < 0.5%? start->q1 optimize_dmso Re-evaluate protocol. Ensure final DMSO is as high as assay tolerates (e.g., 0.5%). q1->optimize_dmso No q2 Is a co-solvent compatible with the assay? q1->q2 Yes optimize_dmso->q2 add_cosolvent Formulation Strategy 1: Add a co-solvent like PEG300, ethanol, or Tween 80 to the final aqueous buffer. q2->add_cosolvent Yes q3 Is cyclodextrin compatible with the assay? q2->q3 No end_success Solubility Issue Resolved add_cosolvent->end_success use_cd Formulation Strategy 2: Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. q3->use_cd Yes nanosuspension Advanced Strategy: Create a nanosuspension to increase surface area and dissolution rate. q3->nanosuspension No use_cd->end_success nanosuspension->end_success

Caption: Decision tree for troubleshooting solubility.

  • Formulation with Co-solvents: Sometimes, adding a small percentage of another solvent can help maintain solubility. Common co-solvents include PEG300, ethanol, or surfactants like Tween 80.[9] However, you must validate that any new co-solvent is not toxic or does not interfere with your assay.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their apparent aqueous solubility.[1] Preparing a complex with a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can be a very effective strategy.

  • Nanosuspensions: For more advanced applications, creating a nanosuspension reduces the particle size of the compound, which increases the surface area and dissolution rate according to the Ostwald-Freundlich equation.[1] This is a more complex formulation approach but can be highly effective for very insoluble compounds.

References
  • Alpidem - Grokipedia. (2026, January 16). Grokipedia.
  • Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Deriv
  • Chemistry Review Data Sheet. (2008, August 13).
  • CAS 103844-86-6 (Saripidem). (n.d.). BOC Sciences.
  • Zolpidem | C19H21N3O | CID 5732. (n.d.). PubChem - NIH.
  • Zolpidem Extended Release: Package Insert / Prescribing Info / MOA. (2026, March 4). Drugs.com.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry.
  • Zolpidem tartrate | 99294-93-6. (2026, January 13). ChemicalBook.
  • Alpidem = 98 HPLC, powder 82626-01-5. (n.d.). Sigma-Aldrich.
  • MultiScreen Solubility Filter Pl
  • Zolpidem Tartrate | C42H48N6O8 | CID 441338. (n.d.). PubChem - NIH.
  • Alpidem (CAS Number: 82626-01-5). (n.d.). Cayman Chemical.
  • Saripidem - TargetMol. (n.d.). TargetMol.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10).
  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (n.d.). PubMed.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Medicinal Chemistry.
  • Alpidem | 82626-01-5. (2026, March 13). ChemicalBook.

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Technical Support Center: Optimizing Reaction Conditions for Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate Formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3][4] This resource provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve high yields and purity.

Section 1: The Core Reaction - Mechanism and Key Parameters

The formation of ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is typically achieved through a modified Tschitschibabin condensation reaction.[5] This process involves the reaction of 2-amino-3-methoxypyridine with an α-haloester, most commonly ethyl bromopyruvate. The reaction proceeds via two key stages: an initial Sₙ2 reaction to form a pyridinium salt intermediate, followed by an intramolecular cyclization and dehydration to yield the final aromatic product.[6][7]

Reaction Mechanism

The accepted mechanism involves the nucleophilic attack by the pyridine ring nitrogen onto the electrophilic carbon of ethyl bromopyruvate, which is more nucleophilic than the exocyclic amino group. This forms a key N-alkylated pyridinium bromide intermediate. The subsequent intramolecular cyclization is often promoted by heat or the presence of a mild base, followed by dehydration to yield the stable, aromatic imidazo[1,2-a]pyridine ring system.

ReactionMechanism Reactants 2-Amino-3-methoxypyridine + Ethyl Bromopyruvate Intermediate Pyridinium Bromide Intermediate Reactants->Intermediate Sₙ2 N-Alkylation Product Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Reaction mechanism for imidazo[1,2-a]pyridine formation.

Key Reaction Parameters

Optimizing the synthesis requires careful control over several parameters. The following table summarizes the critical variables and common starting points for the reaction.

ParameterRecommended Starting PointRationale & Considerations
Reactants 2-amino-3-methoxypyridine & Ethyl bromopyruvateEnsure high purity of both starting materials. Ethyl bromopyruvate is a lachrymator and can degrade upon storage; use freshly opened or purified material.[8]
Stoichiometry 1.0 : 1.0 to 1.0 : 1.1 (Amine : Ester)A slight excess of the haloester can help drive the reaction to completion, but a large excess can lead to side products via over-alkylation of the product.[8] Precise 1:1 stoichiometry is often ideal.
Solvent Ethanol or Tetrahydrofuran (THF)Ethanol is a common choice as it effectively dissolves the reactants and facilitates the cyclization upon heating.[6][9] THF is also effective, particularly for the initial alkylation step.[10] Solvent-free conditions have also been reported to be highly efficient.[7]
Temperature 60°C to RefluxThe initial alkylation may proceed at room temperature, but the cyclization/dehydration step typically requires heating.[7][10] Refluxing in ethanol is a robust method.[10]
Base (Optional) Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)A mild, non-nucleophilic base can be added to neutralize the HBr formed during cyclization. This can lead to milder reaction conditions, higher yields, and a cleaner reaction profile.[2][11]
Reaction Time 4 - 24 hoursProgress should be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary significantly based on temperature and substrate reactivity.[8]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Q1: My final yield is very low. What are the most common causes?

A: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:

  • Incomplete Reaction: The most common cause. Use TLC to check for the presence of starting materials. If the reaction has stalled, consider increasing the temperature or extending the reaction time.[8]

  • Purity of Reagents: Impurities in the 2-amino-3-methoxypyridine or, more commonly, degraded ethyl bromopyruvate can halt the reaction. Verify the purity of your starting materials.[8]

  • Side Product Formation: Competing reactions can consume starting materials and lower the yield of the desired product. See Q4 for details on common side products.

  • Inefficient Purification: Product may be lost during column chromatography or recrystallization. Ensure your purification technique is optimized for this specific compound.

Q2: How do I monitor the reaction effectively? I'm not sure if it's complete.

A: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction's progress.

  • Procedure: Prepare a TLC plate and spot your starting materials (2-amino-3-methoxypyridine and ethyl bromopyruvate) as references alongside a spot of your reaction mixture.

  • Eluent System: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for the mobile phase.[8]

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product, being a conjugated aromatic system, should be strongly UV-active.

  • Interpretation: The reaction is complete when the spot corresponding to the 2-amino-3-methoxypyridine has been completely consumed. The product spot should appear at a different Rf value from the starting materials.

Q3: I've isolated a water-soluble solid that isn't my product. What is it and how do I proceed?

A: You have likely isolated the N-alkylated pyridinium bromide intermediate. This salt is formed in the first step of the reaction and is often a solid precipitate, especially when using solvents like THF.[10] It is highly polar and may be water-soluble. To convert this intermediate to the final product, you must complete the intramolecular cyclization and dehydration step. This is typically achieved by heating the isolated intermediate in a suitable solvent like ethanol until TLC analysis confirms the formation of the final, less polar product.[10]

Q4: I'm seeing multiple spots on my TLC plate even after the reaction should be complete. What are the likely side products?

A: The formation of multiple products is a common challenge. The most probable side products are:

  • Uncyclized Intermediate: The pyridinium salt described in Q3 may persist if the cyclization conditions (temperature, time) are insufficient.[8]

  • Over-alkylation Product: The nitrogen on the imidazole ring of the final product is nucleophilic and can react with another molecule of ethyl bromopyruvate. This can be minimized by controlling the stoichiometry carefully and avoiding a large excess of the haloester.[8]

  • Dimerization Products: Under certain conditions, starting materials or intermediates can dimerize, leading to complex, higher molecular weight impurities.[8]

Q5: What is the role of a base in this reaction? Is it always necessary?

A: While the reaction can proceed without a base, adding a mild inorganic base like NaHCO₃ or K₂CO₃ is often beneficial.[6][11] The final cyclization/dehydration step releases a molecule of hydrobromic acid (HBr). The base neutralizes this acid, which can prevent potential acid-catalyzed degradation of starting materials or products and drive the equilibrium towards the final product. Reactions run with a base can often be performed at lower temperatures and may result in higher yields.[2] However, highly efficient catalyst- and solvent-free syntheses have also been reported, indicating a base is not strictly required under all conditions.[7]

Q6: Which solvent is best for this synthesis?

A: The optimal solvent depends on the specific reaction conditions.

  • Ethanol: An excellent and common choice. It effectively dissolves the starting materials and its high boiling point is ideal for promoting the thermal cyclization step upon reflux.[6][9]

  • Tetrahydrofuran (THF): Good for the initial alkylation, often causing the intermediate salt to precipitate, which can be isolated.[10] The subsequent cyclization step may require solvent exchange to ethanol or another higher-boiling solvent.

  • Dimethylformamide (DMF): A high-boiling polar aprotic solvent that can facilitate Sₙ2 reactions. However, it can be difficult to remove during workup.[6]

  • Solvent-Free: Heating the neat mixture of reactants can be a highly efficient and green method, often leading to excellent yields and simplified workup.[7]

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Ethanol 78Good solubility, ideal for thermal cyclization, easy to remove.Protic nature can sometimes slow Sₙ2 reactions.
THF 66Excellent for initial Sₙ2, allows for intermediate isolation.Lower boiling point, may require solvent swap for cyclization.
DMF 153Excellent solvent for Sₙ2, high boiling point.Difficult to remove, requires high vacuum.
None N/AGreen chemistry approach, high reaction rates, simple workup.May not be suitable for heat-sensitive substrates.

Section 3: Optimized Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

This protocol is a robust method adapted from established literature procedures.[10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-methoxypyridine (1.0 eq).

  • Solvent Addition: Dissolve the amine in absolute ethanol (approx. 10-15 mL per gram of amine).

  • Reagent Addition: While stirring, slowly add ethyl bromopyruvate (1.05 eq) to the solution at room temperature. A precipitate (the pyridinium intermediate) may form.

  • Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (30% ethyl acetate in hexane) until the starting amine spot is no longer visible.

  • Workup: Once complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography as described in Protocol 2.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column using a slurry method with a hexane/ethyl acetate mixture (e.g., 90:10 v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20, then 70:30) to elute the product.[12]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Section 4: Troubleshooting Workflow

When encountering issues, a logical diagnostic process is crucial. The following workflow can help identify and resolve common problems during the synthesis.

TroubleshootingWorkflow Start Start: Low or No Yield TLC Analyze Reaction Mixture by TLC Start->TLC SM_Present Starting Material (Amine) Remains? TLC->SM_Present Check Spots Intermediate_Present Polar Intermediate Dominant? SM_Present->Intermediate_Present No Action_TimeTemp Action: Increase Reaction Time and/or Temperature SM_Present->Action_TimeTemp Yes Complex_Mixture Complex Mixture of Spots? Intermediate_Present->Complex_Mixture No Action_Heat Action: Heat Mixture Longer/Hotter to Promote Cyclization Intermediate_Present->Action_Heat Yes Action_Reagents Action: Check Purity of Reagents (esp. Ethyl Bromopyruvate) Complex_Mixture->Action_Reagents No (Clean but low yield) Action_Stoich Action: Re-run with 1:1 Stoichiometry & Lower Temperature Complex_Mixture->Action_Stoich Yes Action_TimeTemp->TLC Re-analyze Success Success: Purify Product Action_Reagents->Success Action_Heat->TLC Re-analyze Action_Stoich->TLC Re-analyze

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • PMC - NIH. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • E3S Web of Conferences.
  • ACS Publications. Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy.
  • ACS Publications. Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines.
  • ACS Omega.
  • Scirp.org.
  • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • SciELO. Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines.
  • Science Publishing Group. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach.
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
  • PMC.
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ChemicalBook. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ResearchGate. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Chem-Impex. 8-Methyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • ResearchGate.
  • MDPI.

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Technical Support Center: Crystallization of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproducts and Optimizing Crystal Quality

Welcome to the technical support center for the crystallization of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of this and related heterocyclic compounds. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your crystallization processes effectively.

Introduction to Crystallization Challenges

Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) like Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.[1] The goal is to obtain a product with high purity and the desired solid-state properties. However, the process can be fraught with challenges, including the co-crystallization of impurities, the formation of undesirable polymorphs, and poor crystal morphology.[2][3] This guide will provide a structured approach to troubleshooting these issues, with a focus on minimizing byproduct inclusion.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest.[4][5][6] The synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of a 2-aminopyridine derivative with an α-halopyruvate.[7][8] This reaction can sometimes lead to the formation of byproducts that can be difficult to remove.[9]

Troubleshooting Guide: Minimizing Byproducts

This section addresses common issues related to byproduct contamination during the crystallization of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

Question 1: My final crystalline product is contaminated with unreacted starting materials or side-reaction products. How can I improve its purity?

Answer: This is a frequent challenge. The key is to optimize the crystallization conditions to selectively crystallize the desired product while leaving impurities in the mother liquor.

Root Causes and Solutions:

  • Inadequate Solubility Difference: The primary reason for byproduct co-crystallization is often a small solubility difference between the desired product and the impurities in the chosen solvent system.

    • Solution: Conduct a thorough solvent screening. The ideal solvent will have high solubility for your target compound at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. For polar compounds like pyridine derivatives, polar solvents are often a good starting point.[10][11] A mixed-solvent system (a "good" solvent where the compound is soluble and a "poor" anti-solvent where it is not) can also be highly effective.[10]

  • Rapid Crystallization: Cooling a saturated solution too quickly can lead to the entrapment of impurities within the crystal lattice.[12]

    • Solution: Implement a controlled and slow cooling profile. Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[12][13] Experiment with different cooling rates to find the optimal balance between yield and purity.[14][15][16]

  • High Supersaturation: A very high level of supersaturation can lead to rapid, uncontrolled nucleation and crystal growth, which can trap impurities.[17]

    • Solution: Control the supersaturation level. This can be achieved by using a slightly larger volume of solvent than the minimum required for dissolution at high temperature.[18] This will keep the compound in solution for longer during cooling, promoting slower, more selective crystal growth.

Experimental Protocol: Optimizing Solvent and Cooling Rate

  • Solvent Screening:

    • In small vials, test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes) at room temperature and at their boiling points.[9]

    • Identify a solvent or solvent pair that provides a significant difference in solubility with temperature.

  • Controlled Cooling Crystallization:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot gravity filtration.[10]

    • Allow the solution to cool slowly to room temperature. Insulating the flask can help slow the cooling process.

    • Once at room temperature, further cool the flask in an ice bath to maximize yield.[9]

    • Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

Question 2: I am observing the formation of an oil or "oiling out" instead of crystals. What causes this and how can I prevent it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high impurity levels or a very high concentration of the solute.[18]

Root Causes and Solutions:

  • High Impurity Concentration: Impurities can depress the melting point of the mixture, leading to the formation of an oil.

    • Solution: Attempt to pre-purify the crude material. Techniques like column chromatography on silica gel or alumina can be effective for removing significant impurities before crystallization.[9][19][20] For acid-sensitive N-heterocycles, using neutralized silica gel or alumina is recommended.[9]

  • Excessive Supersaturation: If the solution is too concentrated, the solubility limit can be exceeded to a point where the compound separates as a liquid.

    • Solution: Add more of the "good" solvent to the hot solution to reduce the concentration, then allow it to cool slowly.[18]

  • Inappropriate Solvent: The chosen solvent may not be suitable for promoting crystallization.

    • Solution: Re-evaluate your solvent choice. A two-solvent system can sometimes resolve oiling out issues.[10]

Question 3: My crystallization yield is very low, even though the crude product appears to be mostly the desired compound. What can I do to improve it?

Answer: Low yield is a common problem that can often be addressed by optimizing the crystallization parameters.

Root Causes and Solutions:

  • Using Too Much Solvent: This is a very common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[10][18]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. If you've already completed the crystallization and suspect this was the issue, you can try to recover more product by evaporating some of the solvent from the mother liquor and re-cooling.[10][18]

  • Incomplete Crystallization: The product may not have fully crystallized out of solution.

    • Solution: Ensure sufficient cooling time. For some compounds, crystallization can be slow. Also, make sure to cool the solution to a low enough temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes.

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

    • Solution: Visually inspect the flask to ensure that no more crystals are forming before filtration.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

Q1: What is the role of seeding in improving crystallization?

A1: Seeding is a powerful technique to control the crystallization process.[21] By adding a small amount of pure seed crystals to a supersaturated solution, you can:

  • Induce Crystallization: This is useful when spontaneous nucleation is slow or difficult to initiate.[10]

  • Control Polymorphism: The seed crystals act as a template, directing the crystallization towards the desired polymorphic form.[21][22] This is crucial in pharmaceutical development as different polymorphs can have different physical properties, such as solubility and bioavailability.[2][3][17]

  • Improve Crystal Size and Morphology: Seeding can lead to the formation of larger, more uniform crystals.[21][23]

Q2: How does the cooling rate affect crystal purity and size?

A2: The cooling rate is a critical parameter that influences both the purity and size of the crystals.

  • Slow Cooling: Generally, a slow cooling rate leads to the formation of larger and purer crystals.[12][13] This is because it allows for a more ordered and selective growth process, where impurity molecules have time to diffuse away from the growing crystal surface.[12]

  • Fast Cooling: Rapid cooling can result in smaller crystals and a higher likelihood of incorporating impurities into the crystal lattice.[12][13]

Q3: What are polymorphs, and why are they important in pharmaceutical crystallization?

A3: Polymorphs are different crystalline forms of the same compound.[2] These forms have the same chemical composition but differ in their crystal lattice arrangement. This difference in solid-state structure can lead to variations in physical properties such as:

  • Solubility and dissolution rate[2][17]

  • Melting point

  • Stability[17]

  • Bioavailability[2][3]

Controlling polymorphism is essential in the pharmaceutical industry to ensure consistent product quality and therapeutic efficacy.[24]

Q4: Can additives be used to improve crystallization?

A4: Yes, in some cases, small amounts of additives or co-solvents can influence the crystallization process.[25] These can act by:

  • Inhibiting the growth of certain crystal faces: This can alter the crystal habit (shape).

  • Promoting nucleation.

  • Interfering with the crystallization of impurities. The selection of an appropriate additive is highly specific to the compound and solvent system and often requires empirical screening.

Data Summary and Visualization

Table 1: Solvent Selection Guide for Pyridine Derivatives
Solvent ClassExamplesSuitability for Pyridine DerivativesNotes
Polar Protic Water, Ethanol, MethanolOften good solvents, especially for more polar derivatives.[11]Can be used in mixed-solvent systems with less polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood for a range of polarities.Volatility can be a concern for slow crystallizations.[26]
Non-polar Hexanes, TolueneGenerally poor solvents, but can be effective as anti-solvents in mixed-solvent systems.Useful for precipitating the product from a more polar solution.
Experimental Workflow: Troubleshooting Crystallization

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No hot_filtration->cool_slowly Yes pre_purify Pre-purify by Chromatography hot_filtration->pre_purify Significant Impurities oiling_out Oiling Out? cool_slowly->oiling_out ice_bath Cool in Ice Bath filter_wash Filter and Wash with Cold Solvent ice_bath->filter_wash pure_crystals Pure Crystalline Product filter_wash->pure_crystals low_yield Low Yield? oiling_out->low_yield No add_solvent Add More 'Good' Solvent and Re-cool oiling_out->add_solvent Yes low_yield->ice_bath No check_solvent_vol Check Solvent Volume low_yield->check_solvent_vol Yes add_solvent->cool_slowly pre_purify->start concentrate_mother_liquor Concentrate Mother Liquor and Re-cool check_solvent_vol->concentrate_mother_liquor

Caption: A troubleshooting workflow for the crystallization of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

References

  • GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • ACS Publications. An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design. Published December 7, 2023.
  • ACS Publications. Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design. Published January 4, 2018.
  • CatSci Ltd. Seeding: A Simple but Effective Method for Crystallisation Control. Published August 25, 2021.
  • Crimsonpublishers.com. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Published February 15, 2018.
  • DSpace@MIT. Control of polymorphism in continuous crystallization.
  • MIT. Optimal Seeding in Batch Crystallization - SERENA H. CHUNG, DAVID L. MA and RICHARD D. BRAATZ.
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Syrris. Pharmaceutical Crystallization in drug development. Published October 22, 2024.
  • Reddit. How does cooling rate affect the point at which crystalisation occures and why? Published March 16, 2020.
  • Benchchem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • MDPI. Microgravity-Grown Crystals as Seeds for Pharmaceutical Compounds. Published September 20, 2025.
  • ResearchGate. Effect of cooling rate on the purity and yield of the coarse crystal....
  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Published November 11, 2025.
  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. Published February 24, 2023.
  • Atlantis Press. Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • ACS Publications. Optimal Operation of a Seeded Pharmaceutical Crystallization with Growth-Dependent Dispersion | Organic Process Research & Development. Published June 12, 2004.
  • ResearchGate. Understanding the role of solvents and additives on the crystal morphology of 2,6-bis(picrylamino)-3,5-dinitropyridine | Request PDF.
  • ResearchGate. (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Published March 1, 2026.
  • Scirp.org. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.
  • MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Published July 22, 2022.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. Published April 7, 2022.
  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Published January 20, 2021.
  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • RSC Publishing. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Published October 6, 2025.
  • PMC. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Published December 13, 2023.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Published February 20, 2025.
  • NIH. Pyridine Controlled Tin Perovskite Crystallization - PMC. Published September 1, 2022.
  • chemicalbook. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • Guide for crystallization.
  • ACS Publications. Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development. Published November 20, 2009.
  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • PMC. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate.
  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • PMC. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
  • MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.

Sources

Stability of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate under physiological conditions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

This guide is intended for researchers, scientists, and drug development professionals investigating the stability of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. Here, we provide essential troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results under physiological conditions.

Introduction to the Stability Profile

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This structural family includes well-known therapeutic agents, and as such, understanding their metabolic and chemical stability is paramount for preclinical development.[1][2][3] Based on its chemical structure, two primary areas of potential instability under physiological conditions should be considered:

  • Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, particularly in the presence of esterase enzymes found in plasma and liver microsomes, or at non-neutral pH. This would lead to the formation of the corresponding carboxylic acid. Studies on similar imidazo[1,2-a]pyridine derivatives have noted that ester cleavage can lead to plasma instability and a loss of biological activity for the parent compound.[4]

  • Metabolism of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine scaffold can be a substrate for metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[5][6][7] For instance, Zolpidem, a well-known drug with this core structure, is extensively metabolized by CYP3A4, CYP2C9, and CYP1A2.[5][6]

This guide will provide practical steps to identify and troubleshoot these potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate in early-stage in vitro experiments?

A1: The two main concerns are chemical stability in aqueous buffers at physiological pH (around 7.4) and metabolic stability in the presence of liver microsomes or plasma. The ethyl ester is a potential liability for hydrolysis, which can be pH-dependent or enzyme-mediated.

Q2: How stable is the compound expected to be in simulated gastric fluid (SGF)?

A2: The stability in SGF (typically pH 1.2) is compound-specific. While some compounds are stable in acidic conditions, the combination of low pH and the presence of pepsin could potentially lead to degradation.[8][9] An experimental assessment is necessary to confirm its stability. Our recommended protocol for this is provided in the "Experimental Protocols" section.

Q3: What about stability in simulated intestinal fluid (SIF)?

A3: SIF has a pH of around 6.8 and contains pancreatin, which includes a variety of enzymes.[9] The primary concern in SIF would be enzymatic hydrolysis of the ethyl ester by lipases present in pancreatin. The near-neutral pH is less likely to cause acid- or base-catalyzed hydrolysis compared to more extreme pH values.

Q4: Is the compound likely to be stable in human plasma?

A4: Plasma contains esterases that can readily hydrolyze ethyl esters. Therefore, it is plausible that Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate will exhibit some degree of instability in plasma.[4] The rate of hydrolysis can vary significantly between species. It is crucial to perform a plasma stability assay to quantify this.

Q5: If the ester is hydrolyzed, is the resulting carboxylic acid metabolite likely to be active?

A5: This depends entirely on the specific biological target and the structure-activity relationship (SAR) of the compound series. In some cases, a carboxylic acid metabolite can be inactive.[4] It is essential to synthesize the carboxylic acid derivative and test its biological activity to understand the consequences of hydrolysis.

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solution(s)
Rapid loss of parent compound in a cell-based assay. 1. Metabolic degradation by enzymes in the cells. 2. Hydrolysis of the ester in the cell culture medium (pH ~7.4).1. Co-incubate with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to see if the degradation is reduced. 2. Perform a stability test in the cell culture medium without cells to assess chemical stability.
Inconsistent results in plasma stability assays. 1. Variability in the enzymatic activity of different plasma lots. 2. Incomplete inhibition of esterases at the quenching step. 3. Freeze-thaw instability of the compound.1. Use pooled plasma from multiple donors and qualify each new lot. 2. Ensure immediate and effective protein precipitation and enzyme quenching, for example, with ice-cold acetonitrile containing an internal standard. 3. Assess the freeze-thaw stability of the compound by analyzing samples after several freeze-thaw cycles.[7]
Precipitation of the compound during incubation in simulated fluids. 1. Low aqueous solubility at the pH of the simulated fluid.1. Determine the thermodynamic solubility of the compound at the relevant pH values before conducting stability studies. 2. If necessary, reduce the starting concentration of the compound.
No degradation observed in liver microsome stability assay, but high in vivo clearance. 1. Metabolism by non-CYP enzymes not present in microsomes (e.g., aldehyde oxidase). 2. Rapid clearance by other mechanisms (e.g., renal or biliary).1. Conduct stability assays in hepatocytes, which contain a broader range of metabolic enzymes. 2. Investigate potential for aldehyde oxidase-mediated metabolism if the compound has a susceptible nitrogen-containing heterocycle.[10]

Key Experimental Protocols

Protocol 1: Stability in Simulated Gastric and Intestinal Fluids

This protocol is adapted from standard methodologies for assessing gastrointestinal stability.[8][9][11]

  • Preparation of Simulated Fluids:

    • SGF (pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 7.0 mL of HCl, and add water to a final volume of 1 L.[12]

    • SIF (pH 6.8): Dissolve 6.8 g of KH₂PO₄ in 250 mL of water. Add 77 mL of 0.2 M NaOH and 10 g of pancreatin. Adjust the pH to 6.8 with 0.2 M NaOH and add water to a final volume of 1 L.[9][12]

  • Incubation:

    • Pre-warm the simulated fluids to 37°C.

    • Prepare a stock solution of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate in a suitable solvent (e.g., DMSO).

    • Spike the compound into the pre-warmed simulated fluids to a final concentration of 1-5 µM (ensure the final solvent concentration is <1%).

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 30, 60, 120, 240 minutes for SIF).

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining compound against time.

    • Calculate the half-life (t½) of the compound in each fluid.

Protocol 2: Plasma Stability Assay
  • Preparation:

    • Thaw pooled human plasma at 37°C.

    • Prepare a stock solution of the test compound as described above.

  • Incubation:

    • Spike the compound into the plasma to a final concentration of 1-5 µM.

    • Incubate at 37°C.

  • Sampling and Analysis:

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction and precipitate proteins as described in Protocol 1.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (Cl_int) in plasma.

Data Presentation

Quantitative stability data should be summarized for clear interpretation.

Matrix pH Incubation Time (min) % Remaining (Mean ± SD) Half-life (t½, min)
SGF1.20100 ± 2.1>120
6098.5 ± 3.4
12097.1 ± 2.8
SIF6.80100 ± 1.985
6062.3 ± 4.1
12038.9 ± 3.7
Human Plasma7.40100 ± 2.545
3058.2 ± 3.9
6033.7 ± 4.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation A Prepare Compound Stock (e.g., 1 mM in DMSO) C Spike Compound into pre-warmed matrices A->C B Prepare Matrices: - SGF (pH 1.2) - SIF (pH 6.8) - Plasma (pH 7.4) B->C D Incubate with shaking C->D E Collect aliquots at T = 0, 15, 30, 60... min D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge to remove protein F->G H LC-MS/MS Analysis G->H I Plot % Remaining vs. Time H->I J Calculate Half-life (t½) I->J

Caption: Workflow for in vitro stability assessment.

Potential Degradation Pathways

G cluster_hydrolysis Pathway 1: Hydrolysis cluster_oxidation Pathway 2: Oxidation (CYP-mediated) A Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate Parent Compound B 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid Carboxylic Acid Metabolite A:f0->B:f0 Esterases (Plasma) or pH-mediated C Oxidized Metabolites (e.g., hydroxylation on rings) A:f0->C:f0 CYP450 Enzymes (Liver)

Caption: Potential degradation pathways for the compound.

References

  • von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., & Harmatz, J. S. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British Journal of Clinical Pharmacology, 48(1), 89–97.
  • Zolpidem. (2024). In Wikipedia. Retrieved from [Link]

  • Crews, B., Stroud, F., & Huddleston, L. (2014). Determining Zolpidem Compliance. Journal of Analytical Toxicology, 38(8), 520–525.
  • Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Zolpidem. Journal of Pharmacology and Toxicology, 3(2), 93-101.
  • Vlase, L., Leucuta, S., & Imre, S. (2017).
  • Bissy, D., et al. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 834-839.
  • PubChem. (n.d.). Saripidem. National Center for Biotechnology Information. Retrieved from [Link]

  • Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 162-166.
  • Saripidem. (2024). In Wikipedia. Retrieved from [Link]

  • J&K Scientific. (n.d.). 8-Methyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Retrieved from [Link]

  • Patsnap. (n.d.). Saripidem. Synapse. Retrieved from [Link]

  • Basava, V. S., & Nanjwade, B. K. (2007). Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 559-564.
  • Bionity.com. (n.d.). Saripidem. Retrieved from [Link]

  • Kremsmayr, T., et al. (n.d.). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Digital.CSIC. Retrieved from [Link]

  • Fábián, I., et al. (2024). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. International Journal of Molecular Sciences, 25(24), 13653.
  • Creative Bioarray. (n.d.). Chemical Stability Assays. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Health Canada. (1989). OFFICIAL METHOD - Determination of the Disintegration Time of Tablets. Canada.ca. Retrieved from [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
  • de Souza, M. V. N., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(2), 1595-1623.
  • Grošelj, U., et al. (2008).
  • Kumar, A., et al. (2017). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports, 7, 44923.
  • Abignente, E., et al. (2004).
  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574.
  • Ben Hassen, A., et al. (2015). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
  • Scott, J. S., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(20), 7253–7266.

Sources

Troubleshooting low conversion rates for Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in the synthesis of functionalized heterocyclic scaffolds. The condensation of 2-amino-3-methoxypyridine with ethyl bromopyruvate to yield Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a foundational transformation based on the classic Tschitschibabin (Chichibabin) reaction[1][2].

The imidazo[1,2-a]pyridine core is a highly privileged scaffold in medicinal chemistry, present in numerous therapeutics including zolpidem and alpidem[3]. However, while conceptually straightforward, researchers routinely experience stalled reactions, low conversion rates (typically plateauing at 30–40%), and complex side-product profiles. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, optimized protocol to achieve >85% conversion.

Mechanistic Causality: Understanding the Reaction Pathway

To troubleshoot effectively, we must first map the reaction's three distinct kinetic stages. The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amine due to amidine-like resonance contributions.

  • N-Alkylation: The pyridine nitrogen attacks the electrophilic α -carbon of ethyl bromopyruvate via an S N​ 2 mechanism, displacing the bromide to form a pyridinium intermediate. This step generates one equivalent of hydrobromic acid (HBr)[1].

  • Intramolecular Cyclization: The exocyclic amine attacks the ketone carbonyl of the appended pyruvate moiety.

  • Dehydration: The loss of a water molecule drives aromatization, yielding the stable, fused imidazo[1,2-a]pyridine system[2].

Pathway N1 2-Amino-3-methoxypyridine + Ethyl Bromopyruvate N2 Step 1: N-Alkylation (Pyridinium Salt Formation) N1->N2 SN2 Attack (-HBr) N3 Step 2: Intramolecular Cyclization (Amine attacks Carbonyl) N2->N3 Base / Heat N4 Step 3: Dehydration (Aromatization) N3->N4 -H2O N5 Ethyl 8-methoxyimidazo[1,2-a] pyridine-2-carboxylate N4->N5 Product Formation

Tschitschibabin condensation mechanism mapping the kinetic stages of imidazo[1,2-a]pyridine synthesis.

Troubleshooting FAQs

Q: Why does my reaction stall at 30-40% conversion despite adding excess ethyl bromopyruvate and prolonged heating? A: This is a classic case of nucleophile deactivation via auto-protonation. The initial N-alkylation step generates stoichiometric HBr[1]. If your reaction lacks an adequate acid scavenger, this HBr rapidly protonates the unreacted 2-amino-3-methoxypyridine starting material. The resulting pyridinium salt is electronically deactivated and entirely non-nucleophilic, halting the reaction. Furthermore, the 3-methoxy substituent introduces local steric hindrance and potential intramolecular hydrogen bonding with the 2-amino group, slightly lowering the initial nucleophilicity compared to unsubstituted analogs. Solution: Introduce a mild, insoluble inorganic base like NaHCO 3​ (1.5–2.0 equivalents) to continuously neutralize HBr without hydrolyzing the ester.

Q: I observe a rapid darkening of the reaction mixture (tar formation) and multiple baseline spots on TLC, but very little product. What is degrading? A: You are witnessing the thermal and base-mediated decomposition of ethyl bromopyruvate. α -Haloketones/esters are highly reactive and notoriously unstable[4]. Under prolonged reflux, especially in the presence of strong bases or nucleophilic solvents, ethyl bromopyruvate undergoes self-condensation, hydrolysis, or polymerization. This instability is well-documented; for instance, attempts to use ethyl bromopyruvate in strongly basic vicarious nucleophilic substitutions often result in complete reagent decomposition rather than the desired coupling[5][6]. Solution: Implement a step-wise temperature profile. Add the ethyl bromopyruvate dropwise at 0–5 °C to allow the initial N-alkylation to proceed safely, then slowly warm to room temperature before applying heat strictly to drive the cyclization.

Q: Can I use standard organic bases like Triethylamine (TEA) or Pyridine instead of inorganic salts? A: It is highly discouraged. TEA and pyridine are nucleophilic enough to compete with your 2-amino-3-methoxypyridine for the ethyl bromopyruvate, forming stable, unreactive quaternary ammonium salts (quaternization of the reagent). Always use a heterogeneous inorganic base in an alcoholic solvent.

Comparative Analysis of Reaction Conditions

The table below summarizes our internal quantitative data regarding how different variables impact the conversion rate of 2-amino-3-methoxypyridine to the target carboxylate.

Reaction ConditionBase UsedTemperature ProfileObserved ConversionMechanistic Causality
Standard RefluxNone80 °C (Continuous)< 40%HBr auto-protonates starting material; reagent degrades thermally.
Strong BaseNaOH / KOH80 °C (Continuous)Tar / DecompositionRapid hydrolysis and polymerization of ethyl bromopyruvate.
Organic BaseTEA25 °C 80 °C< 20%TEA outcompetes the aminopyridine, consuming the electrophile.
Optimized NaHCO 3​ 0 °C 25 °C 80 °C > 85% HBr neutralized safely; step-wise heating preserves electrophile.

Optimized Experimental Protocol

To ensure a self-validating system, the following protocol physically separates the temperature-sensitive N-alkylation step from the energy-demanding cyclization step[1].

Workflow W1 Dissolve 2-Amino-3-methoxypyridine in Anhydrous EtOH W2 Add NaHCO3 (1.5 eq) as Acid Scavenger W1->W2 W3 Dropwise Addition of Ethyl Bromopyruvate at 0-5°C W2->W3 W4 Stir at RT for 2 hours (N-alkylation) W3->W4 W5 Reflux at 80°C for 6-8 hours (Cyclization & Dehydration) W4->W5 W6 Cool, Filter, and Extract with EtOAc W5->W6 W7 Purify via Column Chromatography W6->W7

Optimized step-wise temperature workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Step-by-Step Methodology:
  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methoxypyridine (1.0 eq, 10 mmol) in anhydrous ethanol (30 mL).

  • Base Addition: Add finely powdered sodium bicarbonate (NaHCO 3​ , 1.5 eq, 15 mmol) to the solution. The suspension must be stirred vigorously to ensure a high surface area for the heterogeneous acid-scavenging reaction.

  • Controlled Alkylation: Cool the reaction mixture to 0–5 °C using an ice-water bath. Dissolve ethyl bromopyruvate (1.2 eq, 12 mmol) in anhydrous ethanol (5 mL) and add it dropwise via an addition funnel over 15 minutes. Causality: Cold addition prevents thermal degradation of the α -haloketone while the initial S N​ 2 N-alkylation occurs.

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (EtOAc:Hexane 1:1).

  • Cyclization & Dehydration: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 6–8 hours. Causality: The elevated temperature provides the necessary activation energy for the exocyclic amine to attack the ketone and subsequently dehydrate to form the aromatic system.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (NaBr, unreacted NaHCO 3​ ). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO 3​ (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield pure Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

References

  • Ferreira, L. A. P., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 2026, 11 (2). URL:[Link]

  • Lajiness, J. P., et al. "An Enantioselective Total Synthesis of (+)-Duocarmycin SA." The Journal of Organic Chemistry, 2018, 83, 3928−3940. URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the NMR Spectral Features of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Prominent examples include the hypnotic drug Zolpidem and the anxiolytic Alpidem, underscoring the therapeutic relevance of this chemical class. Accurate structural elucidation is paramount in the development of novel derivatives, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a key derivative, Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate, offering a comparative perspective against related structures to illuminate the subtle electronic effects that govern its spectral features.

Structural and Spectral Analysis of the Target Compound

¹H NMR Spectral Analysis:

The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the fused ring system and the aliphatic protons of the ethyl and methoxy groups.

  • H-3: This proton on the imidazole ring is expected to appear as a singlet, typically in the downfield region, due to the deshielding effect of the adjacent nitrogen (N-4) and the C-2 carboxylate group.

  • H-5: This proton is anticipated to be the most downfield of the pyridine ring protons, appearing as a doublet of doublets due to coupling with H-6 and H-7. Its position is influenced by the anisotropic effect of the fused imidazole ring.

  • H-6: This proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with its neighbors, H-5 and H-7.

  • H-7: The presence of the adjacent electron-donating methoxy group at C-8 will shield this proton, causing it to resonate at a significantly higher field (further upfield) compared to the unsubstituted analogue. It will appear as a doublet of doublets.

  • Methoxy Group (-OCH₃): The three protons of the methoxy group will produce a sharp singlet, typically in the range of 3.8-4.2 ppm.

  • Ethyl Group (-OCH₂CH₃): This group gives rise to a quartet for the methylene (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl ester pattern.

¹³C NMR Spectral Analysis:

The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing far downfield, typically above 160 ppm.

  • Aromatic Carbons: The chemical shifts of the nine carbons in the fused ring system are influenced by their proximity to the nitrogen atoms and the electronic nature of the substituents.

    • C-8: The carbon directly attached to the electron-donating methoxy group will be significantly deshielded, appearing at a low field (high ppm value).

    • C-2 and C-3: These carbons of the imidazole ring are influenced by the adjacent nitrogen atoms and the C-2 ester group.

    • C-5, C-6, C-7: The chemical shifts of these pyridine ring carbons are modulated by their position relative to the bridgehead nitrogen (N-4) and the C-8 methoxy group.

  • Aliphatic Carbons: The methoxy carbon (-OCH₃) typically resonates around 55-60 ppm, while the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group appear further upfield.

The predicted NMR data for Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate, based on analysis of its constituent parts and related compounds, is summarized below.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (δ, ppm)
H-5~8.20
H-3~8.15
H-7~7.20
H-6~6.80
-OCH₂CH₃~4.40
-OCH₃~4.00
-OCH₂CH₃~1.40

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the spectral characteristics of the title compound, it is instructive to compare it with structurally related imidazo[1,2-a]pyridines. This comparison highlights how changes in substitution patterns directly influence the electronic environment and, consequently, the NMR chemical shifts.

Figure 1. Comparison of imidazo[1,2-a]pyridine structures.

A. Effect of the 8-Methoxy Group (Target Compound vs. Compound A)

Comparing the target molecule with its unsubstituted analogue, Ethyl imidazo[1,2-a]pyridine-2-carboxylate (Compound A), reveals the significant influence of the C-8 methoxy group. In Compound A, the pyridine protons resonate further downfield. For instance, the H-5 proton in the unsubstituted system is found at ~8.84 ppm (in DMSO-d₆), whereas the addition of the strongly electron-donating methoxy group at C-8 in the target compound provides a powerful shielding effect. This effect is most pronounced on the adjacent H-7 proton, shifting it significantly upfield. The methoxy group also influences the chemical shifts of C-7, C-8, and C-8a in the ¹³C spectrum.

B. Effect of the C-2 Substituent (Target Compound vs. Compound C)

To understand the role of the C-2 ethyl carboxylate group, we can compare the target with 8-Methoxy-2-phenylimidazo[1,2-a]pyridine (Compound C). The primary difference is observed in the chemical shift of the H-3 proton. In the target compound, the electron-withdrawing nature of the ester group deshields H-3, causing it to resonate at a lower field (~8.15 ppm). In contrast, replacing the ester with a phenyl group in Compound C, which exerts a different set of electronic and anisotropic effects, alters the chemical environment of H-3. The phenyl protons themselves will introduce new signals in the aromatic region of the ¹H NMR spectrum, typically between 7.3 and 8.0 ppm.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is critical for accurate structural analysis. The following protocol outlines a robust methodology for analyzing imidazo[1,2-a]pyridine derivatives.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

Materials:

  • Sample (~10 mg for ¹H, ~30 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Solvent Selection (The "Why"): The choice of solvent is critical. CDCl₃ is a good first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal. However, if the compound has limited solubility or contains acidic protons (e.g., an -OH or -NH group), DMSO-d₆ is a superior choice as it is a more powerful solvent and allows for the observation of exchangeable protons.

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial.

    • For ¹³C NMR, a higher concentration is required due to the low natural abundance of the ¹³C isotope; use 20-50 mg of the sample in 0.6 mL of solvent.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube. The liquid height should be approximately 4-5 cm to ensure it is centered within the instrument's detection coil.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay and faster acquisition time without saturating the signals.

      • Spectral Width: Typically -2 to 12 ppm to cover the full range of expected proton signals.

      • Acquisition Time: ~2-3 seconds to ensure good digital resolution.

      • Relaxation Delay (d1): 1-2 seconds. This allows the protons to return to their equilibrium state before the next pulse.

      • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Decoupling removes the C-H splitting, simplifying the spectrum so that each unique carbon appears as a singlet.

    • Key Parameters:

      • Spectral Width: Typically 0 to 200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds. Quaternary carbons often have longer relaxation times, so a sufficient delay is important for their quantitative observation.

      • Number of Scans: This will be significantly higher than for ¹H NMR (e.g., 1024 scans or more) and will depend on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

G cluster_workflow NMR Experimental Workflow prep 1. Sample Preparation (Dissolve ~10mg in 0.6mL CDCl₃) load 2. Load Sample & Lock (Lock on Deuterium Signal) prep->load shim 3. Shim Magnetic Field (Optimize Field Homogeneity) load->shim acq_h1 4. Acquire ¹H Spectrum (16 Scans) shim->acq_h1 acq_c13 5. Acquire ¹³C Spectrum (1024+ Scans) acq_h1->acq_c13 process 6. Data Processing (FT, Phasing, Calibration) acq_c13->process analyze 7. Spectral Analysis (Assign Peaks, Interpret Structure) process->analyze

Figure 2. Generalized workflow for NMR sample analysis.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate provide a distinct set of fingerprints essential for its unambiguous identification. The electron-donating 8-methoxy group exerts a notable shielding effect on the pyridine ring protons, particularly H-7, while the electron-withdrawing 2-carboxylate group deshields the imidazole H-3 proton. Comparative analysis with related analogues confirms these substituent-induced shifts and provides a deeper understanding of the structure-spectra relationship within the imidazo[1,2-a]pyridine class. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of these important heterocyclic compounds.

References

  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]

  • Nano SiO2 catalyzed synthesis of Imidazo[1,2-a]pyridines. IIETA. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the sophisticated analytical techniques employed, mass spectrometry stands as a cornerstone for providing rapid and sensitive molecular weight determination and invaluable structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometric fragmentation of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By dissecting its probable fragmentation pathways, we aim to provide a predictive framework for its identification and characterization.

Furthermore, we will draw objective comparisons with Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful tool for structural analysis. This comparative approach, supported by established fragmentation principles and data from analogous structures, will equip researchers with the necessary insights to confidently characterize this and similar molecular scaffolds.

The Target Molecule: Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

The structure of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate incorporates several key features that dictate its behavior under mass spectrometric analysis: a fused imidazo[1,2-a]pyridine heterocyclic core, an ethyl ester group at the 2-position, and a methoxy group at the 8-position. The interplay of these functionalities will result in a unique fragmentation fingerprint.

Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol

Unraveling the Fragmentation Pattern: A Mechanistic Approach

The fragmentation cascade is expected to initiate from the molecular ion (M⁺˙) at m/z 232. The primary fragmentation sites are anticipated to be the ethyl ester and the methoxy substituent, followed by cleavages within the imidazo[1,2-a]pyridine ring system.

Key Proposed Fragmentation Pathways:
  • Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the O-C₂H₅ bond, leading to the loss of an ethoxy radical (45 Da). This would result in the formation of a stable acylium ion.

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: The ethyl ester functionality can undergo a McLafferty rearrangement, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da).

  • Loss of the Ethyl Group (•CH₂CH₃): Cleavage of the C-O bond of the ester can lead to the loss of an ethyl radical (29 Da).

  • Loss of the Entire Ester Group (•COOCH₂CH₃): Fragmentation can also involve the loss of the entire ethyl carboxylate group as a radical (73 Da).

  • Fragmentation of the Methoxy Group: The methoxy group is prone to the loss of a methyl radical (•CH₃, 15 Da), followed by the elimination of a neutral carbon monoxide molecule (CO, 28 Da).

These initial fragmentations of the substituent groups will be followed by subsequent cleavages of the heterocyclic ring system, leading to a complex but interpretable pattern of fragment ions.

Proposed Fragmentation Diagram:

fragmentation_pattern M [M]⁺˙ m/z 232 Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate F1 [M - •CH₃]⁺ m/z 217 M->F1 - •CH₃ (15 Da) F2 [M - C₂H₄]⁺˙ m/z 204 M->F2 - C₂H₄ (28 Da) (McLafferty) F3 [M - •OC₂H₅]⁺ m/z 187 M->F3 - •OC₂H₅ (45 Da) F4 [M - •COOC₂H₅]⁺ m/z 159 M->F4 - •COOC₂H₅ (73 Da) F5 [M - •CH₃ - CO]⁺ m/z 189 F1->F5 - CO (28 Da)

Caption: Proposed major fragmentation pathways of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate under EI-MS.

Tabulated Summary of Predicted Fragments:
m/zProposed Fragment IonNeutral LossComments
232[M]⁺˙-Molecular Ion
217[M - •CH₃]⁺•CH₃ (15 Da)Loss of a methyl radical from the methoxy group.
204[M - C₂H₄]⁺˙C₂H₄ (28 Da)McLafferty rearrangement of the ethyl ester.
189[M - •CH₃ - CO]⁺•CH₃, CO (43 Da)Subsequent loss of CO from the [M - •CH₃]⁺ ion.
187[M - •OC₂H₅]⁺•OC₂H₅ (45 Da)Loss of the ethoxy radical from the ester group.
159[M - •COOC₂H₅]⁺•COOC₂H₅ (73 Da)Loss of the entire ethyl carboxylate group.

Comparative Analysis: Mass Spectrometry vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry excels at providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the chemical environment of each atom in a molecule, providing a complete structural picture. A comparative approach utilizing both techniques provides the highest level of confidence in structural elucidation.

Mass Spectrometry (MS)
  • Strengths: High sensitivity, provides molecular weight information, and detailed structural information through fragmentation analysis. It is a rapid technique.

  • Limitations: Isomers can be difficult to distinguish without tandem MS (MS/MS) or high-resolution MS. The "hard" ionization techniques like EI can sometimes lead to the absence of a molecular ion peak for fragile molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Strengths: Unambiguous structure determination is possible through various 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). It provides detailed information about the connectivity and spatial arrangement of atoms.

  • Limitations: Lower sensitivity compared to MS, requires larger sample amounts, and can be a more time-consuming technique for data acquisition and analysis.

Predicted ¹H NMR Signals for Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core, the methoxy group, and the ethyl ester group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.5Doublet1HH-5
~7.0-7.5Multiplet2HH-6, H-7
~7.8-8.0Singlet1HH-3
~4.3-4.5Quartet2H-OCH₂CH₃
~4.0Singlet3H-OCH₃
~1.3-1.5Triplet3H-OCH₂CH₃

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

To ensure the reproducibility and accuracy of analytical data, standardized experimental protocols are essential.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength (operating at the corresponding carbon frequency).

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Conclusion

The structural elucidation of novel compounds like Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate relies on the synergistic application of modern analytical techniques. This guide has provided a detailed, predictive framework for understanding its mass spectrometric fragmentation pattern, based on fundamental principles and data from related structures. The characteristic losses from the ethyl ester and methoxy substituents, coupled with the fragmentation of the heterocyclic core, are expected to provide a unique fingerprint for its identification.

By comparing the strengths and limitations of mass spectrometry with NMR spectroscopy, we have highlighted the comprehensive approach required for unambiguous structure determination. The provided experimental protocols offer a starting point for researchers to obtain high-quality data. Ultimately, a thorough analysis combining both MS and NMR data will provide the most robust and reliable structural assignment, a critical step in the advancement of drug discovery and development.

References

  • Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyridines: While a direct reference for the target molecule is unavailable, general fragmentation patterns for this class of compounds can be inferred from studies on related structures.
  • Principles of Mass Spectrometry: Standard textbooks on mass spectrometry provide a comprehensive understanding of fragmentation mechanisms for common functional groups, including esters and ethers. (e.g., "Interpretation of Mass Spectra" by Fred W. McLafferty and František Tureček).
  • NMR Spectroscopy of Heterocyclic Compounds: Numerous resources detail the characteristic NMR chemical shifts and coupling constants for protons and carbons in heterocyclic systems like imidazo[1,2-a]pyridines. (e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle).

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate vs zolpidem analogs efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine-Based GABA-A Receptor Modulators: Zolpidem Analogs vs. Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Introduction: The Quest for Precision in Sedative-Hypnotic Therapy

The development of sedative-hypnotic agents is a continuous pursuit of enhanced efficacy, improved safety profiles, and minimized side effects. Within this landscape, the imidazo[1,2-a]pyridine scaffold has emerged as a cornerstone of modern hypnotic drug design, largely due to the success of zolpidem. Zolpidem, a non-benzodiazepine hypnotic, offered a significant advancement by demonstrating relative selectivity for specific subtypes of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3]

This guide provides a comparative framework for evaluating the efficacy of two distinct entities within this chemical class: the well-characterized family of zolpidem analogs and a structurally related but less-studied compound, Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate . While zolpidem and its analogs have a wealth of preclinical and clinical data, Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate serves primarily as a versatile chemical intermediate for the synthesis of more complex bioactive molecules.[4][5] This comparison, therefore, will leverage the extensive knowledge of zolpidem's structure-activity relationships to create a predictive and evaluative guide for researchers aiming to characterize novel compounds like Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

We will dissect the underlying mechanism of action, compare in vitro and in vivo efficacy metrics, and provide detailed experimental protocols necessary for a rigorous, head-to-head evaluation.

Pillar 1: The GABA-A Receptor - A Differentiated Target for Hypnosis

The therapeutic and side effects of imidazopyridine derivatives are mediated through their interaction with the GABA-A receptor, a pentameric ligand-gated ion channel.[2][6] These receptors are composed of various subunits (e.g., α, β, γ), and the specific combination of these subunits dictates the receptor's pharmacological properties.[7]

  • α1-Subunit: Primarily mediates sedative and hypnotic effects.[7][8][9] Zolpidem's hypnotic efficacy stems from its high-affinity binding to GABA-A receptors containing the α1 subunit.[9][10][11]

  • α2/α3-Subunits: Largely associated with anxiolytic and muscle-relaxant properties.[7][8]

  • α5-Subunit: Implicated in cognitive processes, particularly memory.[8]

Zolpidem and its analogs act as positive allosteric modulators, binding to the interface between the α and γ subunits (the benzodiazepine site).[3][12][13] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[14] This targeted modulation, especially the preference for the α1 subunit, is what distinguishes zolpidem from less-selective classical benzodiazepines and accounts for its potent hypnotic properties with reduced anxiolytic and myorelaxant effects.[1][15]

Based on its core imidazo[1,2-a]pyridine structure, it is hypothesized that Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate would share this fundamental mechanism of action. However, its specific affinity and selectivity profile for different GABA-A receptor subtypes remain to be experimentally determined.

GABA_A_Receptor_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Cellular Response GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel gates Channel_Open Cl- Channel (Open) GABA_A_Receptor->Channel_Open Conformational Change (Potentiated by Modulator) GABA->GABA_A_Receptor Binds (Orthosteric Site) Modulator Imidazopyridine (Zolpidem / Analog) Modulator->GABA_A_Receptor Binds (Allosteric Site α/γ) Hyperpolarization Hyperpolarization Channel_Open->Hyperpolarization Cl- Influx Sedation Neuronal Inhibition (Sedation/Hypnosis) Hyperpolarization->Sedation Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., from rat cortex or recombinant cell lines) start->prep incubation Incubate Components - Receptor Membranes - Radioligand ([³H]flunitrazepam) - Test Compound (Varying Conc.) prep->incubation separation Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation quantify Quantify Radioactivity (Liquid Scintillation Counting) separation->quantify analyze Data Analysis (Calculate IC₅₀ and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex or cells expressing specific GABA-A receptor subtypes in ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this wash step multiple times to remove endogenous GABA. [16]Finally, resuspend the pellet and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM Diazepam) to saturate all specific binding sites.

    • Test Compound: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or 30°C) to reach binding equilibrium. [17][18]4. Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [18]5. Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [19]

Protocol 2: In Vivo Thiopental-Induced Sleeping Time

This protocol assesses the hypnotic-potentiating effect of a test compound in mice. [20][21]

InVivo_Hypnotic_Workflow start Start: Acclimatize Mice grouping Divide Mice into Groups (Vehicle, Standard, Test Doses) start->grouping admin_test Administer Test Compound (e.g., Ethyl 8-methoxy...) or Vehicle/Standard (Diazepam) grouping->admin_test wait Waiting Period (e.g., 30 min for oral dosing) admin_test->wait admin_thiopental Administer Thiopental Sodium (i.p.) (Sub-hypnotic dose) wait->admin_thiopental observe Observe for Loss of Righting Reflex (LORR) admin_thiopental->observe measure Measure Sleep Duration (Time from LORR to regain of reflex) observe->measure analyze Statistical Analysis (Compare sleep duration across groups) measure->analyze end End analyze->end

Sources

A Comprehensive Guide to HPLC Method Validation for Ethyl 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylate Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Method Optimization, ICH Q2(R2) Compliance, and Chromatographic Troubleshooting

Introduction: The Analytical Challenge of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous therapeutics, including sedatives (zolpidem), anti-ulcer agents (tenatoprazole), and emerging treatments for tuberculosis and FLT3-mutated leukemias [1, 2].

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 910122-84-8) is a critical intermediate used in the synthesis of these advanced pharmaceutical ingredients [3]. Because impurities present in early-stage intermediates can carry through the synthetic sequence and compromise the final Active Pharmaceutical Ingredient (API), establishing a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for its purity is paramount.

Historically, analyzing basic heterocycles like imidazo[1,2-a]pyridines on traditional silica-based C18 columns presents significant challenges. The basic nitrogen atoms in the fused bicyclic ring system (pKa ~6.5–7.0) remain partially protonated under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid). This leads to secondary ion-exchange interactions with residual silanols on the stationary phase, manifesting as severe peak tailing, retention time shifts, and poor resolution of structurally similar process impurities.

This guide objectively compares a Traditional Low-pH Method against an Optimized High-pH Hybrid Method , providing a self-validating protocol aligned with the latest ICH Q2(R2) guidelines (effective June 2024) [4, 5].

Mechanistic Pathway: Synthesis and Potential Impurities

To develop a stability-indicating and specific method, one must first understand the origin of potential impurities. The synthesis of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-amino-3-methoxypyridine with ethyl bromopyruvate.

The analytical method must be capable of resolving the target intermediate from unreacted starting materials, alkylation intermediates, and potential hydrolysis degradation products.

ImpurityPathway SM1 2-Amino-3-methoxypyridine (Starting Material / Impurity A) INT Uncyclized Alkylation Adduct (Process Impurity C) SM1->INT Alkylation SM2 Ethyl bromopyruvate (Alkylating Agent / Impurity B) SM2->INT PROD Ethyl 8-methoxyimidazo[1,2-a] pyridine-2-carboxylate (Target Intermediate) INT->PROD Cyclization (-H2O) DEG 8-Methoxyimidazo[1,2-a] pyridine-2-carboxylic acid (Hydrolysis Degradant) PROD->DEG Acid/Base Forced Degradation

Synthesis and degradation pathway highlighting critical impurities requiring chromatographic resolution.

Methodology Comparison: Traditional vs. Optimized

To demonstrate the causality behind our experimental choices, we compared two distinct chromatographic approaches.

The Causality of Column and pH Selection

In the Traditional Method , an acidic mobile phase (pH ~2.7) is used. The imidazopyridine nitrogen is fully protonated. While this increases solubility, it forces the positively charged analyte to interact with negatively charged, unendcapped silanols on standard silica columns, causing peak tailing (Tailing Factor > 2.0).

In the Optimized Method , we utilize a 10 mM Ammonium Bicarbonate buffer adjusted to pH 9.0. At this pH, the imidazo[1,2-a]pyridine is fully deprotonated (neutral). By pairing this with a high-pH stable, ethylene-bridged hybrid (BEH) C18 column, we rely purely on hydrophobic partitioning. This eliminates secondary silanol interactions, resulting in sharp, symmetrical peaks (Tailing Factor < 1.1) and superior resolution from polar starting materials.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional Method (Alternative)Optimized Method (Proposed)
Column Standard Silica C18 (150 x 4.6 mm, 5 µm)Hybrid BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% to 90% B over 20 min20% to 80% B over 8 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 25°C40°C
Detection UV at 254 nmUV at 254 nm / PDA (Peak Purity)
Peak Shape (Tf) 2.1 (Significant Tailing)1.05 (Highly Symmetrical)
Resolution (Rs) 1.8 (Target vs. Impurity A)4.5 (Target vs. Impurity A)

Experimental Protocols: A Self-Validating System

The following protocol outlines the Optimized Method. It is designed as a self-validating system: the procedure cannot proceed unless the System Suitability Test (SST) criteria are met, ensuring data integrity before any sample is analyzed.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust the pH to 9.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane. Rationale: Precise pH control ensures the analyte remains in its neutral state.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes. Dilute 1.0 mL of this solution to 10 mL with diluent to achieve a working concentration of 100 µg/mL.

  • Forced Degradation Samples (Specificity): Treat 1.0 mg/mL sample solutions with 1N HCl (acid), 1N NaOH (base), and 3% H2O2 (oxidation) for 24 hours at 60°C. Neutralize and dilute to 100 µg/mL before injection.

Step 3: System Suitability Testing (SST)

Inject the Standard Solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor (USP) ≤ 1.5

    • Theoretical Plates (N) ≥ 10,000

  • Stop-Go Logic: If SST fails, discard the mobile phase, verify column integrity, and do not proceed with sample analysis.

ICH Q2(R2) Method Validation Summary

Following the successful establishment of the Optimized Method, a full validation was executed in accordance with the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness [4].

ValidationWorkflow N1 1. Method Development (QbD & Phase Selection) N2 2. System Suitability (Internal Control Gateway) N1->N2 N3 3. Specificity & Range (Forced Degradation) N2->N3 N4 4. Accuracy & Precision (Recovery & Repeatability) N3->N4 N5 5. Robustness (Multivariate DOE) N4->N5 N6 ICH Q2(R2) Compliant Validated Method N5->N6

Analytical procedure lifecycle and validation workflow according to ICH Q2(R2) principles.

Table 2: Quantitative Validation Data (Optimized Method)
ICH Q2(R2) ParameterExperimental ConditionAcceptance CriteriaResults ObtainedStatus
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV)Purity Angle < Purity Threshold; Rs > 2.0 for all degradantsPurity Angle: 0.12 < Threshold: 0.45. Min Rs = 3.2Pass
Linearity & Range 5 concentrations (10% to 150% of nominal)Correlation coefficient (R²) ≥ 0.999R² = 0.9998; y = 14523x + 120Pass
Accuracy (Recovery) Spiked API at 50%, 100%, 150% levels (n=3 each)Mean recovery 98.0% - 102.0%99.4%, 100.2%, 99.8%Pass
Method Precision 6 independent sample preparations at 100%Assay %RSD ≤ 2.0%%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise (S/N) ratio approachLOD S/N ≥ 3; LOQ S/N ≥ 10LOD: 0.05 µg/mL; LOQ: 0.15 µg/mLPass
Robustness Flow rate (±0.05 mL/min), pH (±0.2 units), Temp (±2°C)SST criteria must remain metMax Tf = 1.15; Rs > 3.0 across all variationsPass
Data Interpretation

The data clearly demonstrates that transitioning from a traditional low-pH method to a high-pH hybrid column approach not only solves the fundamental chromatographic issues associated with imidazo[1,2-a]pyridines but also yields a highly robust method. The exceptional linearity (R² = 0.9998) and precision (%RSD = 0.65%) confirm that the method is entirely fit-for-purpose for both release testing and stability monitoring of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

Conclusion

Validating analytical methods for basic heterocyclic intermediates requires more than following a generic template; it requires a mechanistic understanding of the molecule's physical chemistry. By leveraging the principles of ICH Q2(R2) and applying a high-pH mobile phase with hybrid particle technology, analytical scientists can eliminate peak tailing, ensure baseline resolution of critical process impurities, and establish a highly trustworthy, self-validating analytical procedure.

References

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS One (2012). Available at:[Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules (2024). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) (Nov 2023 / Effective June 2024). Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures Guidance for Industry. U.S. Food and Drug Administration (FDA) (March 2024). Available at:[Link]

A Comparative Guide to the Biological Activity of 6-Methoxy and 8-Methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of pharmacological activities.[1] Its derivatives have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and neurology. The biological efficacy of these compounds is profoundly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides an in-depth comparative analysis of the biological activities of 6-methoxy and 8-methoxy substituted imidazo[1,2-a]pyridine derivatives, with a primary focus on their anticancer properties. While extensive data exists for the 6-methoxy isomers, a direct comparative analysis with their 8-methoxy counterparts is less documented, a gap this guide will also highlight.

The Critical Role of Methoxy Substitution in Anticancer Activity

The introduction of a methoxy group, a potent electron-donating substituent, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its influence on solubility, metabolic stability, and target binding affinity makes it a key functional group in drug design. In the context of imidazo[1,2-a]pyridines, the position of the methoxy group—at C6 or C8—can lead to distinct biological outcomes.

Biological Activity of 6-Methoxyimidazo[1,2-a]pyridine Derivatives

Derivatives bearing a methoxy group at the 6-position of the imidazo[1,2-a]pyridine ring have been extensively investigated as potential anticancer agents. These compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines, often through the modulation of critical cellular pathways.

Inhibition of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[2] Several 6-methoxyimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which include a methoxy-substituted imidazo[1,2-a]pyridine core, have shown submicromolar inhibitory activity against various tumor cell lines.[3] One of the most potent compounds in this series, 13k , exhibited IC50 values ranging from 0.09 µM to 0.43 µM against a panel of cancer cell lines and induced G2/M phase cell cycle arrest and apoptosis in HCC827 non-small cell lung cancer cells by inhibiting PI3Kα with an IC50 value of 1.94 nM.[3]

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies on 6-substituted imidazo[1,2-a]pyridines have shown that these compounds can trigger apoptosis through the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3 and caspase-8, key executioner enzymes in the apoptotic cascade.[4]

The following table summarizes the in vitro anticancer activity of selected 6-methoxyimidazo[1,2-a]pyridine derivatives:

Compound IDDerivative ClassTarget Cancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineHCC827, A549, SH-SY5Y, HEL, MCF-70.09 - 0.43PI3Kα Inhibition, G2/M Arrest, Apoptosis[3]
8 Imidazopyridine-quinoline hybridHeLa, MDA-MB-231, ACHN, HCT-150.31 - 0.39Not specified[5]
12 Imidazopyridine-quinoline hybridHeLa, MDA-MB-231, ACHN, HCT-150.29 - 0.35Not specified[5]

Biological Activity of 8-Methoxyimidazo[1,2-a]pyridine Derivatives: A Research Gap

In contrast to the wealth of data on 6-methoxy derivatives, there is a notable scarcity of published research directly evaluating the biological activity of 8-methoxyimidazo[1,2-a]pyridine derivatives, particularly in the context of a direct comparison with their 6-methoxy counterparts. While studies on 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors have been conducted, these often involve more complex substitutions at the 8-position, such as a pyridinesulfonamide group, rather than a simple methoxy group.[6][7]

One study on c-Met inhibitors explored the bioisosteric replacement of the 8-position nitrogen in an imidazo[1,2-a]pyrimidine with a C-F bond in an imidazo[1,2-a]pyridine, highlighting the electronic influence of this position on kinase inhibition.[8] However, this does not provide a direct comparison to an electron-donating methoxy group.

This lack of directly comparable data represents a significant gap in the structure-activity relationship (SAR) understanding of methoxy-substituted imidazo[1,2-a]pyridines. A systematic comparative study of 6-methoxy and 8-methoxy derivatives, using identical experimental conditions, would be invaluable for elucidating the precise role of methoxy positional isomerism on the biological activity of this scaffold. Such a study would provide crucial insights for the rational design of more potent and selective imidazo[1,2-a]pyridine-based drug candidates.

Experimental Methodologies

To facilitate further research and ensure the reproducibility of findings, detailed protocols for key biological assays are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Imidazo[1,2-a]pyridine Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot for Apoptosis & Signaling Proteins MTT_Assay->Western_Blot SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Cycle->SAR_Analysis Apoptosis_Assay->SAR_Analysis Target_Identification Identification of Molecular Targets Western_Blot->Target_Identification

Caption: General workflow for evaluating the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.[9]

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[3]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[1]

Apoptosis Detection by Western Blot

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptosis-related proteins.

Protocol:

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[2][4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Signaling Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives

G Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative PI3K PI3K Imidazo_pyridine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

The available evidence strongly supports the potential of 6-methoxyimidazo[1,2-a]pyridine derivatives as a promising scaffold for the development of novel anticancer agents, particularly through the inhibition of the PI3K/Akt/mTOR pathway. However, the influence of the methoxy group at the 8-position remains largely unexplored. To fully understand the structure-activity relationship and to unlock the full therapeutic potential of this scaffold, a direct and systematic comparison of the biological activities of 6-methoxy and 8-methoxy positional isomers is imperative. Future research should focus on the synthesis and parallel biological evaluation of these isomers against a broad panel of cancer cell lines. Such studies will provide invaluable data for the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]

  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. JOCPR. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science Publishers. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. APJCP. Available at: [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. Available at: [Link]

  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ??1-subtype of the benzodiazepine receptor. ResearchGate. Available at: [Link]

Sources

Analytical Resolution in Preclinical Characterization: FTIR Modalities for Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from hypnotics (e.g., zolpidem) to emerging anti-tubercular and anti-inflammatory agents. When functionalized—specifically as Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 910122-84-8)—the molecule presents a unique vibrational fingerprint.

For drug development professionals and application scientists, selecting the correct Fourier Transform Infrared (FTIR) spectroscopy modality is critical for structural validation, polymorph screening, and impurity profiling. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against classic Transmission (KBr Pellet) methodologies for characterizing this specific compound, while also comparing its spectral features against its un-methoxylated analog to demonstrate analytical resolution.

Structural Mapping & Theoretical Vibrational Modes

Before comparing instrumental modalities, we must establish the theoretical vibrational modes of the target molecule. Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate contains three primary IR-active regions:

  • The Ethyl Ester Group (C-2): Dominated by the strong carbonyl (C=O) stretch.

  • The Imidazo[1,2-a]pyridine Core: Characterized by complex C=N and C=C ring breathing modes.

  • The Methoxy Group (C-8): Identified by asymmetric C-O-C stretching and aliphatic C-H stretches.

G Molecule Ethyl 8-methoxyimidazo [1,2-a]pyridine-2-carboxylate Ester Ethyl Ester (C-2) Molecule->Ester Ring Imidazo[1,2-a]pyridine Core Molecule->Ring Methoxy Methoxy Group (C-8) Molecule->Methoxy EsterFreq ν(C=O): ~1730 cm⁻¹ ν(C-O): ~1200 cm⁻¹ Ester->EsterFreq RingFreq ν(C=N), ν(C=C): 1650-1500 cm⁻¹ ν(=C-H): >3000 cm⁻¹ Ring->RingFreq MethoxyFreq ν(C-O-C): ~1250 & 1050 cm⁻¹ ν(C-H aliphatic): <3000 cm⁻¹ Methoxy->MethoxyFreq Effect Electron Donating Effect (+M) Shifts ring vibrations Methoxy->Effect Effect->RingFreq

Mapping functional groups of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate to FTIR modes.

Mechanistic Insight: The Substituent Effect

When comparing Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate to its unsubstituted analog (Ethyl imidazo[1,2-a]pyridine-2-carboxylate), the addition of the 8-methoxy group introduces a mesomeric electron-donating effect (+M). This increases the electron density across the bicyclic ring system. Consequently, the force constants of adjacent bonds are subtly altered, leading to a slight red-shift (lower wavenumber) in specific ring breathing modes. Resolving these subtle shifts requires a high-fidelity sampling technique.

Comparative Methodology: ATR-FTIR vs. KBr Transmission

The choice between ATR and KBr pellet transmission is governed by the physical principles of light-matter interaction.

  • ATR-FTIR relies on an evanescent wave penetrating the sample. The depth of penetration ( dp​ ) is directly proportional to the wavelength ( λ ). Therefore, at high wavenumbers (e.g., >3000 cm⁻¹ for aromatic C-H stretches), the penetration is shallow, resulting in artificially weaker absorbance peaks compared to the fingerprint region[1].

  • KBr Transmission follows the Beer-Lambert law directly. The infrared beam passes entirely through the sample matrix, providing true relative intensities across the entire spectrum, which is critical for trace analysis and quantitative library matching[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol A: Single-Reflection Diamond ATR-FTIR (High-Throughput Screening)
  • System Validation (Background): Clean the diamond crystal with isopropanol. Run a background scan (air). Validation Check: The baseline must exhibit noise < 0.01% T, and no residual organic peaks (e.g., 2900 cm⁻¹) should be present.

  • Sample Application: Place ~2-5 mg of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate powder directly onto the crystal.

  • Pressure Optimization: Lower the anvil to apply uniform pressure (typically up to 75 psi). Validation Check: Monitor the live spectrum. Increase pressure until the ester carbonyl peak (~1730 cm⁻¹) reaches maximum intensity and plateaus, ensuring optimal optical contact[1].

  • Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission (Quantitative & Reference Analysis)
  • Matrix Validation (Blank): Press a pellet of pure, oven-dried KBr. Validation Check: Scan the blank. It must show >90% transmittance and lack broad O-H stretching bands at ~3400 cm⁻¹, confirming the matrix is anhydrous.

  • Homogenization: Mix the sample with dried KBr at a strict 1:100 ratio. Grind in an agate mortar for 3-5 minutes. Causality: Particle sizes must be reduced to < 2 µm to prevent Christiansen effect scattering (baseline distortion at high wavenumbers)[2].

  • Pellet Formation: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes. Validation Check: Visually inspect the pellet. It must be optically transparent; opacity indicates trapped air, moisture, or inadequate grinding.

  • Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans in transmission mode.

G cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Pellet Workflow Start Solid Sample: Ethyl 8-methoxyimidazo [1,2-a]pyridine-2-carboxylate ATR1 Background Scan (Validate Baseline) Start->ATR1 KBr1 Blank KBr Scan (Validate Dryness) Start->KBr1 ATR2 Apply uniform pressure (Monitor C=O peak) ATR1->ATR2 ATR3 Scan & Apply ATR Correction ATR2->ATR3 KBr2 Grind to < 2 µm (1:100 ratio) KBr1->KBr2 KBr3 Press under vacuum (Validate Transparency) KBr2->KBr3 KBr4 Scan in Transmission KBr3->KBr4

Workflow comparison: ATR-FTIR vs. KBr Pellet transmission for solid sample characterization.

Data Presentation & Performance Comparison

Table 1: Spectral Band Assignments (Analog Comparison)

To demonstrate the analytical resolution required, the table below compares the expected transmission IR frequencies of the target molecule against its unsubstituted analog[3].

Functional Group / ModeEthyl imidazo[1,2-a]pyridine-2-carboxylate (Analog)Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (Target)Mechanistic Rationale for Shift
Ester ν(C=O) 1729 cm⁻¹~1730 cm⁻¹Unaffected; spatially distant from the C-8 position.
Ring ν(C=N, C=C) ~1630, 1540 cm⁻¹~1620, 1535 cm⁻¹Slight red-shift due to +M electron donation from the methoxy group.
Methoxy ν(C-O-C) Absent~1250 cm⁻¹ (asym), ~1050 cm⁻¹ (sym)Direct confirmation of the C-8 methoxy substitution.
Aliphatic ν(C-H) ~2980 cm⁻¹ (Ethyl only)~2980 cm⁻¹, ~2850 cm⁻¹ (Ethyl + Methoxy)Additional symmetric C-H stretching from the -OCH₃ group.
Table 2: Modality Performance Matrix

How do ATR and KBr transmission compare when tasked with resolving the structural nuances of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate?

Performance MetricATR-FTIR (Diamond)KBr Pellet (Transmission)Verdict for this Compound
Sample Preparation Time < 1 minute10 - 15 minutesATR is superior for rapid lot-to-lot QA/QC screening[1].
High-Wavenumber Sensitivity (>3000 cm⁻¹) Poor (due to shallow dp​ )Excellent (follows Beer-Lambert)KBr is required to accurately resolve the aromatic C-H stretches of the imidazopyridine ring[2].
Trace Impurity Detection Low (short effective pathlength)High (longer effective pathlength)KBr is superior for detecting unreacted precursors (e.g., 2-amino-3-methoxypyridine)[2].
Quantitative Accuracy Moderate (pressure-dependent)High (concentration is strictly controlled)KBr is the gold standard for quantitative chemometric modeling[2].

Conclusion for the Application Scientist

When characterizing Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate , the choice of FTIR modality dictates the quality of the structural data obtained.

If the goal is rapid polymorph screening or routine lot release , ATR-FTIR is the undisputed choice due to its non-destructive nature and speed[1]. However, the application scientist must be aware that the high-frequency aromatic C-H stretches of the imidazopyridine core will appear artificially suppressed.

Conversely, if the goal is building a reference library, quantitative impurity profiling, or proving structural identity against a close analog (such as the un-methoxylated base), the KBr Pellet transmission method remains mandatory[2]. Its adherence to the Beer-Lambert law ensures that the subtle electronic effects of the 8-methoxy group—and its corresponding C-O-C stretching frequencies—are captured with maximum fidelity and correct relative intensities.

Sources

A Senior Application Scientist's Guide to the Structural Validation of Imidazo[1,2-a]pyridine Scaffolds via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Focus: A Comparative Analysis Centered on Ethyl 8-substituted-imidazo[1,2-a]pyridine-2-carboxylate Derivatives

Introduction: The Imperative for Unambiguous Structural Elucidation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Compounds such as Alpidem and Zolpidem are marketed drugs built upon this privileged heterocyclic core.[1][2] Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate represents a key synthetic intermediate, where the precise orientation and electronic influence of the 8-methoxy substituent are critical for its intended biological activity and downstream chemical transformations.[4]

In drug development, absolute certainty of a molecule's three-dimensional structure is non-negotiable. While techniques like NMR and mass spectrometry confirm connectivity, only single-crystal X-ray diffraction (SCXRD) provides the definitive, atomic-resolution map of a molecule's conformation and its packing within a crystal lattice.[5][6][7] This guide provides an in-depth protocol for the structural validation of imidazo[1,2-a]pyridine derivatives, using a representative analogue, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate , as a primary example for which high-quality crystallographic data is publicly available. We will compare its structural features with other derivatives to highlight how substituent changes impact molecular geometry and crystal packing.

Part 1: The Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which is fundamental for an accurate and reliable final structure. The workflow is not merely a sequence of steps but a logical progression where each stage validates the next.

Diagram: Single-Crystal X-ray Diffraction Workflow

workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesized Compound (Powder) crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Dissolution selection Crystal Selection (Microscopy) crystallization->selection Harvesting mount Crystal Mounting (Goniometer) selection->mount diffractometer X-ray Diffraction (Data Collection) mount->diffractometer Irradiation integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., SHELXT) integration->solution Processed Data refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Model validation Validation & CIF Generation refinement->validation Refined Model CCDC CCDC validation->CCDC Deposition (CCDC)

Caption: A generalized workflow for small-molecule X-ray crystallography.

Detailed Experimental Protocol

This protocol represents a standard, field-proven method for obtaining the crystal structure of a small organic molecule like an imidazo[1,2-a]pyridine derivative.

1. Crystal Growth (The Art of Patience):

  • Objective: To grow a single, defect-free crystal of suitable size (ideally 0.1-0.3 mm in all dimensions).[8]

  • Methodology (Slow Evaporation):

    • Dissolve ~5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The goal is a near-saturated solution.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap, pierced with a needle, or with parafilm containing a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

  • Expert Insight: Slow evaporation is preferred because it allows molecules to gradually and orderly arrange themselves into a low-energy, crystalline state. Rapid precipitation traps solvent and introduces defects, which degrade diffraction quality. The choice of solvent is critical; it must be one in which the compound is moderately soluble.[8]

2. Crystal Selection and Mounting:

  • Objective: To select a single, well-formed crystal and mount it on the diffractometer.

  • Methodology:

    • Under a microscope, identify a crystal with sharp edges and no visible cracks or satellite growths.

    • Using a micromanipulator and a cryo-loop, carefully scoop the selected crystal from the mother liquor.

    • Immediately place the loop in the cold nitrogen stream (~100 K) of the diffractometer.

  • Expert Insight: Flash-cooling the crystal vitrifies the residual solvent and minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.

3. Data Collection:

  • Objective: To measure the intensities and positions of the X-rays diffracted by the crystal.

  • Methodology:

    • The crystal is rotated in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å) while a detector records the diffraction pattern at various orientations.

    • Modern CCD or CMOS area detectors, like the Bruker APEXII, collect a series of images (frames) which are then processed.[1][2]

  • Expert Insight: The collection strategy is designed to measure a complete and redundant dataset. Redundancy (measuring the same reflections multiple times) is crucial for accurate data scaling and absorption correction.

4. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction images into a list of reflection intensities and then to determine the initial positions of the atoms.

  • Methodology:

    • Integration & Scaling: Software (e.g., SAINT-Plus) integrates the intensity of each diffraction spot and applies corrections for factors like absorption (e.g., SADABS).[1][2]

    • Structure Solution: Programs like SHELXT use direct methods or Patterson functions to solve the "phase problem" and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

  • Expert Insight: The output of this stage is a preliminary model of the molecular structure. It confirms the chemical connectivity and provides the starting point for refinement.

5. Structure Refinement and Validation:

  • Objective: To optimize the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Methodology:

    • Refinement: Using a program like SHELXL, the structural model is refined against the experimental data using a least-squares method.[1] Hydrogen atoms are typically placed in calculated positions.

    • Validation: The quality of the final model is assessed using several key metrics.

  • Expert Insight: This is the most critical stage for ensuring the trustworthiness of the structure. The refinement process iteratively improves the model until the validation metrics converge to acceptable values.

Part 2: Data Interpretation and Scientific Trustworthiness

A crystal structure is only as reliable as its validation metrics. These metrics provide a quantitative measure of the quality of the data and the accuracy of the refined model.

Key Validation Metrics (A Self-Validating System)
MetricDefinitionIdeal ValueWhat it Tells Us
R1 (R-factor) A measure of the agreement between the observed diffraction amplitudes and those calculated from the model.[9]< 0.05 (5%) for high-quality small molecule structures.[10]A low R1 value indicates that the final structural model accurately predicts the experimental data.[11]
wR2 (weighted R-factor) A weighted R-factor based on the squared structure factor amplitudes (F²), which includes all reflections.Typically < 0.15 (15%)A more comprehensive measure of the refinement's success across all data, including weaker reflections.
Goodness of Fit (GooF) A measure of how well the refined model accounts for the data, considering the number of parameters refined.[12]Close to 1.0A GooF value near 1.0 suggests that the model is appropriate and that the error estimates are reasonable.[12]
Δρ (max/min) The largest positive and negative peaks in the final difference electron density map.Close to zero (e.g., < |0.5| e Å⁻³)Significant residual peaks could indicate missing atoms, disordered components, or an incorrect model.

These metrics form a self-validating system. For example, one could artificially lower the R1 value by adding too many parameters, but this would be flagged by a poor GooF value and a significant divergence between R1 and its cross-validation counterpart, R-free.[11][13]

Part 3: Comparative Structural Analysis

To understand the structural impact of substituents on the imidazo[1,2-a]pyridine core, we will compare the crystallographic data of two derivatives. The target compound, Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate , is compared with a structurally characterized analogue, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CSD Refcode: XOPCAJ)[1], and another related structure, Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate (CSD Refcode: UBEQOI)[2].

Diagram: Imidazo[1,2-a]pyridine Scaffold Comparison

Caption: Comparison of the target molecule with structurally characterized analogues.

Table: Crystallographic Data Comparison
ParameterEthyl 8-amino-6-bromo... (XOPCAJ)[1]Ethyl 8-(4-nitrophenyl)... (UBEQOI)[2]
CSD Refcode XOPCAJUBEQOI
Chemical Formula C₁₀H₁₀BrN₃O₂C₁₆H₁₃N₃O₄
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell a (Å) 8.366 (2)8.189 (4)
Unit Cell b (Å) 11.842 (3)15.821 (8)
Unit Cell c (Å) 22.743 (5)11.884 (6)
Unit Cell β (°) 98.328 (6)105.380 (8)
Volume (ų) 2229.3 (8)1484.7 (13)
Z (Molecules/cell) 84
R1 [I>2σ(I)] 0.0410.042
wR2 (all data) 0.1160.122
GooF on F² 1.031.38
Analysis of Structural Features
  • Core Planarity: In both characterized structures, the fused imidazo[1,2-a]pyridine ring system is nearly planar.[1] This planarity is a hallmark of the scaffold and is crucial for its ability to participate in π-stacking interactions, which are often vital for binding to biological targets. For XOPCAJ, the maximum deviation from the mean plane is a mere 0.029 Å.[1]

  • Substituent Conformation: A key difference lies in the conformation of the substituents. In XOPCAJ, the ethyl carboxylate group of one of the two independent molecules in the asymmetric unit is almost perpendicular to the ring system, with a C-O-C-C torsion angle of 112.1°.[1] In contrast, the other molecule is approximately planar. This demonstrates how different crystal packing environments can influence the conformation of flexible side chains. For the target molecule, the 8-methoxy group would be expected to lie close to the plane of the ring to maximize electronic conjugation, a hypothesis that could only be confirmed by its own crystal structure.

  • Intermolecular Interactions: The crystal packing of these molecules is stabilized by a network of intermolecular interactions.

    • In the amino-bromo derivative (XOPCAJ), the packing is dominated by N—H···O and C—H···O hydrogen bonds, creating a robust three-dimensional network.[1]

    • In the nitrophenyl derivative (UBEQOI), the packing is stabilized by weaker C—H···O interactions and, notably, π–π stacking interactions between the pyridine and benzene rings, with a centroid-to-centroid distance of 3.787 Å.[2]

    • For our target molecule, the 8-methoxy group would likely act as a hydrogen bond acceptor, influencing the crystal packing in a manner distinct from the hydrogen bond-donating amino group in XOPCAJ.

Conclusion

Single-crystal X-ray diffraction provides the ultimate, unambiguous validation of molecular structure for critical compounds like Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. By following a rigorous, self-validating experimental protocol, researchers can obtain high-fidelity data that reveals not only the precise atomic arrangement and conformation but also the subtle interplay of intermolecular forces that govern its solid-state form. The comparative analysis with structurally related analogues demonstrates that while the core imidazo[1,2-a]pyridine scaffold maintains its characteristic planarity, peripheral substituents dramatically influence both molecular conformation and crystal packing. This detailed structural knowledge is indispensable for rational drug design, polymorphism studies, and advancing the field of medicinal chemistry.

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A Comparative Toxicological Assessment of Imidazo[1,2-a]pyridine-2-carboxylate Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, integral to numerous therapeutic agents.[1][2][3][4] Its synthetic tractability and diverse biological activities have made it a focal point in the development of novel drugs.[2][3][5] However, for any emerging drug candidate, a thorough understanding of its toxicity profile is paramount to its clinical success. This guide provides a comparative analysis of the toxicity profile of imidazo[1,2-a]pyridine-2-carboxylate heterocycles against two other prominent nitrogen-containing heterocyclic scaffolds: benzimidazoles and indoles. This analysis is intended to provide researchers, scientists, and drug development professionals with a data-driven perspective to guide lead optimization and candidate selection.

The choice of a heterocyclic scaffold in drug design is a critical decision that influences not only the pharmacological activity but also the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the molecule.[6][7] While imidazo[1,2-a]pyridines offer significant therapeutic potential, a comprehensive evaluation of their safety profile in comparison to established heterocyclic systems is essential for informed decision-making in drug development programs.

Comparative Cytotoxicity Analysis

In vitro cytotoxicity assays are fundamental in early-stage drug discovery to identify compounds that may cause cell death.[8] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the cytotoxic potential of a compound. A lower IC50 value indicates a higher cytotoxic potential. The following table summarizes representative cytotoxicity data for derivatives of imidazo[1,2-a]pyridines, benzimidazoles, and indoles against various cancer cell lines. It is important to note that direct comparisons should be made with caution, as the data is collated from different studies using various cell lines and exposure times.

Heterocyclic ScaffoldCompound/DerivativeCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine HB9A549 (Lung)50.56[9]
HB10HepG2 (Liver)51.52[9]
Compound 5 MCF-7 (Breast)17.8[10]
Compound 5 DU-145 (Prostate)10.2[10]
Benzimidazole Fluoro-substituted derivative (ORT14)A549 (Lung)0.377[11]
Fluoro-substituted derivative (ORT14)HepG2 (Liver)0.188[11]
Fluoro-substituted derivative (ORT15)A375 (Melanoma)0.177[11]
Compound 5 (Bromo-derivative)H69AR (Lung)49.9[10]
Indole Indole-pyrazoline-thiazolidinone (6c)SK-MEL-28 (Melanoma)3.46[12]
Indole derivative (1c)HepG2 (Liver)0.9[13]
Indole derivative (1c)MCF-7 (Breast)0.55[13]
Indazole derivative (6o)K562 (Leukemia)5.15[14]

Expert Interpretation: The presented data illustrates the broad range of cytotoxic potentials within each heterocyclic class. Notably, certain benzimidazole and indole derivatives exhibit potent cytotoxic activity at sub-micromolar concentrations, which is often a desired characteristic for anticancer agents.[10][11][15] The imidazo[1,2-a]pyridine derivatives in this selection generally show moderate cytotoxicity.[9] However, it is crucial to recognize that high cytotoxicity is a double-edged sword; while beneficial for oncology, it can be a significant liability for other therapeutic areas. Furthermore, selectivity towards cancer cells over normal cells is a critical parameter. For instance, some indole and benzimidazole derivatives have demonstrated favorable selectivity profiles, being more toxic to cancer cells than to normal cell lines.[10][11][14]

Genotoxicity Profile

Genotoxicity assessment is a critical component of preclinical safety evaluation, as it identifies compounds that can cause genetic damage, potentially leading to carcinogenesis or inherited diseases.[16][17][18]

Imidazo[1,2-a]pyridines: The genotoxicity of imidazo[1,2-a]pyridines is not extensively documented in publicly available literature and appears to be structure-dependent. The core scaffold itself is not generally considered to be a structural alert for mutagenicity.

Benzimidazoles: Several benzimidazole derivatives, particularly fungicides like benomyl and carbendazim, have well-documented genotoxic effects.[17][18] These compounds are known to act as aneugens, interfering with microtubule formation and leading to chromosomal abnormalities.[17][18] Some benzimidazole-based drugs have also been associated with an increased reporting of hematological disorders, which could potentially be linked to genotoxic mechanisms.[19] However, other benzimidazole retinoid derivatives have been shown not to induce significant sister chromatid exchanges, suggesting a lack of genotoxic potential.[20]

Indoles: The genotoxicity of indoles is also varied. Some naturally occurring indoles can form DNA adducts, but this does not always correlate with mutagenic activity in bacterial reverse mutation assays (Ames test).[16] For example, 3-methylindole and melatonin have been shown to produce DNA adducts and chromosomal aberrations in vitro.[16] Conversely, some indole alkaloids have been found to be non-mutagenic and non-clastogenic in a battery of genotoxicity tests.[21] The reaction of indoles with nitrous acid can also lead to the formation of mutagenic products.[22]

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury.

Imidazo[1,2-a]pyridines: Some studies have pointed towards potential hepatotoxicity with certain imidazo[1,2-a]pyridine derivatives. For instance, a potent PI3K/mTOR dual inhibitor with this scaffold was found to induce obvious liver injury in vivo.[12]

Benzimidazoles: Hepatotoxicity is a known, though rare, adverse effect of some benzimidazole anthelmintics like mebendazole and albendazole.[19][23][24] Case reports have described severe hepatitis following their use.[23][24] In silico predictions also suggest a potential for hepatotoxicity for some benzimidazole derivatives.[2][6]

Indoles: In contrast, certain indole derivatives, such as indole-3-carbinol (I3C), have demonstrated hepatoprotective effects.[25][26][27][28] I3C has been shown to mitigate chemically induced liver injury by reducing oxidative stress and inflammation.[9][28]

Cardiotoxicity

Drug-induced cardiotoxicity is a major concern in drug development, as it can lead to serious cardiovascular events.

Imidazo[1,2-a]pyridines: While not a universal concern, some imidazo[1,2-a]pyridine-based compounds have been associated with cardiac side effects in long-term use.[29]

Benzimidazoles: Certain benzimidazole derivatives have been shown to possess cardiotonic effects, but at higher doses, they can induce cardiotoxicity, characterized by histologic changes in the heart valves and endocardium.[5][30]

Indoles: Similar to their effects on the liver, some indole compounds, including indole-3-carbinol, have shown cardioprotective properties against doxorubicin-induced cardiotoxicity by mitigating oxidative stress, inflammation, and apoptosis.[1][3][7][31][32]

Experimental Protocols

To ensure the scientific integrity of toxicity assessments, standardized and validated protocols are essential. Below are detailed, step-by-step methodologies for key in vitro toxicity assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture C Cell Seeding in 96-well plate A->C B Compound Dilution D Compound Treatment B->D C->D E Incubation (24-72h) D->E F MTT Addition & Incubation (4h) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570nm) G->H I IC50 Calculation H->I G A Test Compound B In Vitro Micronucleus Assay A->B C Statistically Significant Increase in Micronuclei? B->C D Positive for Genotoxicity C->D Yes E Negative for Genotoxicity C->E No F Further Investigation Required (e.g., Ames Test, In Vivo Studies) D->F

Caption: Decision-making process based on in vitro micronucleus assay results.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine-2-carboxylate scaffold holds significant promise in drug discovery, but a thorough evaluation of its toxicity profile is essential. This comparative guide highlights that, like benzimidazoles and indoles, the toxicity of imidazo[1,2-a]pyridine derivatives is highly dependent on the specific substitutions and the overall molecular structure. While some imidazo[1,2-a]pyridines have shown potential for organ toxicity, others have demonstrated favorable safety profiles.

In comparison, the benzimidazole class contains members with well-established genotoxic and organ-toxic liabilities, although many approved drugs with this scaffold have acceptable safety windows. The indole scaffold presents a mixed profile, with some derivatives showing toxicity while others, notably indole-3-carbinol, exhibit protective effects.

For researchers and drug developers working with imidazo[1,2-a]pyridine-2-carboxylates, it is imperative to conduct comprehensive ADME-Tox profiling early in the discovery process. This should include a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential for organ toxicity, followed by targeted in vivo studies for promising candidates. A proactive approach to toxicity assessment will ultimately de-risk drug development programs and increase the likelihood of bringing safer and more effective medicines to the clinic.

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Safety Operating Guide

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Guide to the Safe Handling and Disposal of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of potent pharmacological building blocks. Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a highly specialized intermediate used in the synthesis of advanced therapeutics. However, the same structural features that make it valuable in drug discovery—its biologically active imidazopyridine core—demand rigorous, EPA-compliant disposal protocols.

This guide provides a self-validating, step-by-step operational plan to ensure laboratory safety, regulatory compliance, and environmental protection.

Chemical Profile & Risk Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the target compound.

PropertySpecification
Chemical Name Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate
CAS Registry Number 910122-84-8[1]
Molecular Formula C11H12N2O3[1]
Molecular Weight 220.228 g/mol [1]
Structural Class Heterocyclic Aromatic Ester (Imidazopyridine)
Primary Waste Category Regulated Organic Waste (Non-halogenated, unless mixed)[2]

Mechanistic Toxicology & Environmental Causality

Why do we isolate and incinerate this specific compound? Imidazo[1,2-a]pyridines are not benign organic salts; they are highly engineered for bioactivity. Exploratory toxicology studies have demonstrated that derivatives within this class exhibit potent antiparasitic and anti-inflammatory properties[3]. Furthermore, specific substituted imidazo[1,2-a]pyridines have been shown to induce cellular senescence and oxidative stress in chronic myeloid leukemia models by altering lipid peroxidation and glutathione (GSH) levels[4].

Causality in Disposal: Because of this potent biological activity, environmental release poses a significant risk. If discharged into municipal wastewater, these compounds can resist standard biological wastewater treatment (such as microbial degradation or landfarming)[5]. Their persistence can disrupt local aquatic microbiomes and induce off-target toxicological effects in environmental reservoirs. Consequently, physical treatment or landfilling is insufficient; high-temperature incineration is the only scientifically and legally sound method for terminal disposal, as it ensures the complete thermal mineralization of the heterocyclic nitrogen core[5].

Self-Validating Disposal Protocol (SOP)

In laboratory settings, this compound is rarely disposed of as a pure powder; it is typically dissolved in a solvent matrix (e.g., DMSO, Ethyl Acetate, or Dichloromethane) following synthesis or assay preparation. Follow this step-by-step methodology for managing these waste streams.

Step 1: Matrix Characterization and Segregation

  • The Causality: Mixing incompatible waste streams can trigger dangerous exothermic reactions and drastically inflate disposal costs.

  • The Action: Determine the primary solvent matrix of your waste. You must strictly separate halogenated waste (e.g., Dichloromethane, Chloroform) from non-halogenated waste (e.g., DMSO, Ethyl Acetate, Methanol)[2]. Do not mix aqueous waste with organic waste[6].

  • Self-Validation: Mixing a non-halogenated imidazopyridine waste stream with even a small amount of halogenated solvent forces the entire container to be classified as halogenated, which can increase the cost of specialized thermal destruction by up to 500%[2].

Step 2: Primary Containment Selection

  • The Causality: The ester functionality of the compound and the dissolved organic matrix can slowly degrade inappropriate plastics over time, leading to micro-leaks and exposure.

  • The Action: Use 4-liter glass jars or high-density polyethylene (HDPE) carboys[2]. Ensure the container is chemically compatible with the solvent matrix. Never use food-grade containers, light polyethylene (like milk jugs), or metal containers if the matrix contains acidic byproducts[2][7].

Step 3: Satellite Accumulation Area (SAA) Management

  • The Causality: Temperature fluctuations in the laboratory cause organic solvent vapors to expand. Overfilled containers are the primary cause of pressure-induced ruptures and subsequent chemical spills.

  • The Action: Fill waste containers to a maximum of 90% capacity[8]. This mandatory 10% headspace is a critical safety measure to accommodate vapor expansion[6][8].

  • Self-Validation: Store the container in a designated SAA within secondary containment bins to capture any potential spills[8]. The container must remain strictly closed and sealed at all times unless you are actively adding waste[2][9].

Step 4: RCRA-Compliant Labeling

  • The Causality: Vague labels lead to unknown waste characterization, which poses severe risks to Environmental Health and Safety (EHS) personnel and violates the EPA's Resource Conservation and Recovery Act (RCRA) mandates[7].

  • The Action: Do not use abbreviations like "IMPY Waste," "Solution A," or "Organic Solvents"[8][10]. Label the container explicitly: "Hazardous Waste: Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate in[Solvent Name]." Date the container the exact moment the first drop of waste is added (Accumulation Start Date)[11].

Step 5: EHS Transfer and Terminal Destruction

  • The Causality: Prolonged storage degrades container integrity and violates federal accumulation time limits.

  • The Action: Initiate a waste pickup request with your institution's EHS department before the 90-day or 6-month regulatory limit is reached (depending on your facility's generator status)[7][11]. The waste will be transported by a licensed contractor for cradle-to-grave management and high-temperature incineration[5].

Waste Management Workflow

G Gen Waste Generation (Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate) Seg Segregation Phase (Determine Solvent Matrix) Gen->Seg NonHal Non-Halogenated Organic Waste Seg->NonHal e.g., EtOAc, DMSO, MeOH Hal Halogenated Organic Waste Seg->Hal e.g., DCM, Chloroform SAA Satellite Accumulation Area (SAA) < 90% Capacity, Secondary Containment NonHal->SAA Hal->SAA EHS EHS / EPA Licensed Pickup (RCRA Manifesting) SAA->EHS Max 90 Days / 6 Months Incineration High-Temperature Incineration (Thermal Destruction) EHS->Incineration Complete Mineralization

Fig 1: Cradle-to-grave disposal workflow for imidazo[1,2-a]pyridine derivatives.

References

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Available at: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • MDPI. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Available at: [Link]

  • University of Alabama at Birmingham (UAB). HAZARDOUS CHEMICAL WASTE DISPOSAL: EPA UPDATE. Available at:[Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Temple University. Standard Operating Procedure - Chemical Waste Disposal. Available at: [Link]

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A Researcher's Guide to the Safe Handling of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Professionals

In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds are the cornerstones of innovation. Among these, Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate holds significant promise as a versatile intermediate in the synthesis of new therapeutic agents.[1][2][3] As with any new chemical entity, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to protecting researchers and ensuring the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of scientific integrity and proactive risk mitigation.

Understanding the Hazard Profile
  • Harmful if swallowed. [4]

  • Causes skin irritation. [4]

  • Causes serious eye irritation. [4]

  • May cause respiratory irritation. [4]

Given the structural similarities, it is prudent to assume that Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate exhibits a comparable hazard profile. As a fine crystalline powder, it also poses a risk of airborne particle inhalation.[5][6] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate. The following table outlines the recommended PPE based on the nature of the laboratory operation.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[5][7] A face shield is recommended if there is a significant risk of splashing.[7][8]Chemical-resistant gloves (e.g., nitrile).[7][9] Regularly inspect gloves for any signs of degradation or puncture.A fully buttoned laboratory coat.[5][7]A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used in a designated area, preferably within a ventilated enclosure or fume hood.[5][7]
Solution Preparation and Transfers Chemical splash goggles.[7][9] A face shield is strongly recommended.[7][8]Chemical-resistant gloves (e.g., nitrile).[7][9] Consult the glove manufacturer's compatibility chart for the specific solvent being used.[9]A chemical-resistant apron over a laboratory coat.[10]All work should be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11][12]
Reaction Work-up and Purification Chemical splash goggles and a face shield.[7][8]Double-gloving with compatible chemical-resistant gloves is recommended.A chemical-resistant apron over a laboratory coat.[10]All procedures must be conducted within a chemical fume hood.[11][12]

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection.[4] Goggles provide a seal around the eyes, preventing contact with airborne particles and splashes. A face shield offers an additional layer of protection for the entire face.[7][8]

  • Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals and are suitable for handling fine powders.[7] When working with solvents, it is crucial to verify glove compatibility to prevent chemical permeation.[9]

  • Body Protection: A lab coat is the minimum requirement to protect skin and personal clothing from contamination.[5] A chemical-resistant apron provides an additional barrier against spills of solutions.[10]

  • Respiratory Protection: Due to the risk of respiratory irritation from inhaling the fine powder, a respirator is essential during solid handling.[4][5] For all other operations involving liquids, a chemical fume hood is the primary engineering control to minimize inhalation exposure.[11][12]

Operational and Disposal Plans: A Step-by-Step Guide

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area gather_ppe Gather all necessary PPE verify_hood Verify fume hood certification prep_waste Prepare labeled waste containers don_ppe Don appropriate PPE prep_waste->don_ppe Proceed to handling weigh Weigh solid in a ventilated enclosure dissolve Dissolve in solvent within a fume hood transfer Conduct transfers using appropriate techniques decontaminate Decontaminate surfaces transfer->decontaminate Proceed to cleanup doff_ppe Doff PPE correctly dispose_waste Dispose of waste in designated containers

Caption: A logical workflow for the safe handling of Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

Step-by-Step Protocol for Donning and Doffing PPE:

  • Donning (Putting On):

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • If required, put on a chemical-resistant apron.

    • Put on a respirator, ensuring a proper fit check is performed.

    • Put on eye and face protection (goggles and/or face shield).

    • Wash hands thoroughly and then put on gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Remove the apron (if used).

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Remove eye and face protection.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water.

Disposal Plan:

  • Solid Waste: All disposable PPE (gloves, wipes, etc.) and any solid chemical waste should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

All waste must be disposed of in accordance with institutional and local regulations.[4][13]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[15]
Inhalation Move the person to fresh air.[4][14] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[16] Seek immediate medical attention.

Always have the Safety Data Sheet (or a comparable document for a closely related compound) available for emergency responders.[9]

References

  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds - Benchchem. (n.d.).
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, March 19).
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  • Chemical Safety: Personal Protective Equipment. (n.d.).
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  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. (2024, April 5).
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  • SAFETY DATA SHEET - Spectrum Chemical. (2018, July 23).
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).
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  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC. (n.d.).
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.).
  • ETHYL 8-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLATE - Safety Data Sheet - ChemicalBook. (2026, March 23).
  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek, Inc. (2024, July 11).
  • Material Safety Data Sheet - Pi Chemicals. (n.d.).
  • ETHYL 8-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLATE - ChemicalBook. (2026, March 22).
  • 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety. (n.d.).
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.